BRD-9526
Description
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Properties
Molecular Formula |
C26H31Cl2N3O6S |
|---|---|
Molecular Weight |
584.5 g/mol |
IUPAC Name |
N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C26H31Cl2N3O6S/c1-15-12-31(16(2)14-32)26(34)19-5-4-6-21(29-25(33)17-7-8-17)24(19)37-22(15)13-30(3)38(35,36)23-10-9-18(27)11-20(23)28/h4-6,9-11,15-17,22,32H,7-8,12-14H2,1-3H3,(H,29,33)/t15-,16+,22-/m0/s1 |
InChI Key |
YBAHAAHRDXLORA-DMPWYTOCSA-N |
Isomeric SMILES |
C[C@H]1CN(C(=O)C2=C(C(=CC=C2)NC(=O)C3CC3)O[C@H]1CN(C)S(=O)(=O)C4=C(C=C(C=C4)Cl)Cl)[C@H](C)CO |
Canonical SMILES |
CC1CN(C(=O)C2=C(C(=CC=C2)NC(=O)C3CC3)OC1CN(C)S(=O)(=O)C4=C(C=C(C=C4)Cl)Cl)C(C)CO |
Origin of Product |
United States |
Foundational & Exploratory
BRD-9526: A Technical Guide to a Novel Sonic Hedgehog Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
BRD-9526 is a potent and selective small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway. Discovered through a cell-based high-throughput screen, this compound presents a distinct mechanism of action compared to other known Hedgehog (Hh) pathway inhibitors, making it a valuable tool for research and a potential starting point for therapeutic development. This guide provides an in-depth overview of the technical details of this compound, including its biological activity, experimental protocols, and the signaling pathway it modulates.
Core Data Summary
The biological activity of this compound has been characterized in multiple cell-based assays, primarily focusing on its ability to inhibit the transcriptional output of the Hedgehog pathway. The quantitative data from these key experiments are summarized below.
| Assay Description | Cell Line | Agonist | IC50 (µM) | Notes |
| Gli-Luciferase Reporter Assay | Shh-light II (NIH/3T3) | Shh-conditioned medium | 0.86 ± 0.07 | Measures inhibition of Gli-mediated transcription. |
| C3H10T1/2 Differentiation Assay | C3H10T1/2 | Shh-conditioned medium | 1.1 ± 0.1 | Assesses inhibition of Shh-induced cell differentiation. |
| C3H10T1/2 Differentiation Assay | C3H10T1/2 | SAG (Smoothened Agonist) | 1.2 ± 0.2 | Indicates the target is likely downstream of Smoothened. |
| Ptch-/- MEF Assay | Ptch-/- Mouse Embryonic Fibroblasts | Constitutively Active | > 25 | Shows no activity in cells with a constitutively active pathway due to Ptch loss. |
Data extracted from Schaefer GI, et al. J Am Chem Soc. 2013;135(26):9675-9680.[1]
Signaling Pathway and Proposed Mechanism of Action
This compound inhibits the Sonic Hedgehog signaling pathway. The experimental data suggests that its mechanism of action is distinct from that of cyclopamine, a well-characterized Smoothened (SMO) antagonist. Specifically, this compound does not compete with BODIPY-cyclopamine for binding to SMO. Furthermore, its lack of activity in Ptch-/- cells, where the pathway is constitutively active, suggests that this compound acts at a point upstream of Gli transcription but downstream of or parallel to Ptch.[1]
Caption: Proposed mechanism of this compound in the Sonic Hedgehog pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's activity.
Gli-Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.[2][3]
Cell Line: Shh-light II cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).[1]
Protocol:
-
Cell Seeding: Plate Shh-light II cells in a 96-well plate at a density that allows them to reach confluence at the time of the assay.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% calf serum and antibiotics.[2]
-
Treatment: Upon reaching confluence, replace the growth medium with a low-serum medium. Treat the cells with Shh-conditioned medium to activate the pathway, along with a serial dilution of this compound or vehicle control.[2]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.[1]
-
Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the Gli-Luciferase Reporter Assay.
C3H10T1/2 Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of mesenchymal stem cells into osteoblasts, a process induced by Hedgehog signaling.
Cell Line: C3H10T1/2 cells.
Protocol:
-
Cell Seeding: Plate C3H10T1/2 cells in a 96-well plate.
-
Treatment: Treat the cells with either Shh-conditioned medium or the Smoothened agonist SAG (100 nM) to induce differentiation, in the presence of varying concentrations of this compound.
-
Incubation: Incubate the cells for 48 hours to allow for differentiation.[1]
-
Alkaline Phosphatase Staining: Fix the cells and stain for alkaline phosphatase activity, a marker of osteoblast differentiation.
-
Quantification: Quantify the alkaline phosphatase activity by measuring absorbance at a specific wavelength after adding a colorimetric substrate.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of differentiation against the concentration of this compound.
Caption: Workflow for the C3H10T1/2 Differentiation Assay.
References
BRD-9526: A Potent and Selective Modulator of the Sonic Hedgehog Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BRD-9526 is a potent and selective small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. The quantitative data associated with this compound's activity is summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and application in research and drug development.
Introduction to the Sonic Hedgehog Pathway and this compound
The Sonic Hedgehog (Shh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[1] The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on Smoothened (SMO), a G protein-coupled receptor-like protein, leading to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3) and subsequent transcription of Hh target genes.
This compound has been identified as a potent, small-molecule inhibitor of the Shh pathway.[2] Its discovery and characterization provide a valuable tool for researchers studying Shh signaling and for the development of novel anticancer therapeutics.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C26H31Cl2N3O6S | [1] |
| Molecular Weight | 584.51 g/mol | [1] |
| CAS Number | 1446352-30-2 | [1] |
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| EC50 | 60 nM | Inhibition of Shh-conditioned medium-induced differentiation in C3H10T1/2 cells. | [2] |
Table 3: Effect of this compound on Gene Expression
| Target Gene | Effect | Concentration | Cell Line | Reference |
| Gli1 | Partial reduction in expression | 10 µM | Not specified in the initial screen, but implied to be in a relevant cell line for Shh pathway analysis. | [2] |
Mechanism of Action
This compound modulates the Sonic Hedgehog signaling pathway. Studies have shown that its mechanism of action is distinct from that of cyclopamine, a well-known Smoothened (SMO) antagonist.[3][4] Specifically, this compound did not show inhibitory activity in Ptch-/- cells, where the pathway is constitutively active due to the absence of the PTCH1 repressor.[4][5] This suggests that this compound acts at the level of PTCH1 or upstream of it in the Shh signaling cascade.
Sonic Hedgehog Signaling Pathway
The following diagram illustrates the canonical Sonic Hedgehog signaling pathway and the putative point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Cell-Based Hedgehog Signaling Assay (Luciferase Reporter)
This protocol is adapted from established methods for screening and characterizing Hedgehog pathway modulators.[2]
Objective: To quantify the inhibitory effect of this compound on the Sonic Hedgehog pathway using a Gli-dependent luciferase reporter assay.
Materials:
-
NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (e.g., Shh-LIGHT2 cells).
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin-Glutamine solution
-
Sonic Hedgehog-conditioned medium (Shh-CM) or Smoothened agonist (e.g., SAG)
-
This compound
-
96-well cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture the reporter cells in DMEM supplemented with 10% CS and penicillin-streptomycin-glutamine.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 4 days of culture.
-
-
Compound Treatment:
-
After 4 days, carefully replace the culture medium with low-serum medium (e.g., DMEM with 0.5% CS).
-
Add Shh-CM (e.g., at a 1:20 dilution) or a Smoothened agonist to induce pathway activation.
-
Add serial dilutions of this compound to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
-
Incubation: Incubate the plates for 30-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay:
-
Remove the medium and lyse the cells with Passive Lysis Buffer.
-
Transfer the cell lysate to an opaque 96-well plate suitable for luminescence readings.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition of Hedgehog pathway activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Quantitative Real-Time PCR (RT-qPCR) for Gli1 Expression
This protocol provides a general framework for quantifying the effect of this compound on the expression of the Hedgehog target gene Gli1.[1]
Objective: To measure the relative mRNA expression level of Gli1 in cells treated with this compound.
Materials:
-
Relevant cell line (e.g., C3H10T1/2 or other Hedgehog-responsive cells)
-
6-well cell culture plates
-
Sonic Hedgehog-conditioned medium (Shh-CM) or Smoothened agonist (e.g., SAG)
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for Gli1 and a housekeeping gene (e.g., GAPDH or Actb)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to a desired confluency.
-
Treat cells with Shh-CM or a Smoothened agonist in the presence or absence of this compound at the desired concentration (e.g., 10 µM). Include a vehicle control.
-
Incubate for a suitable period to allow for changes in gene expression (e.g., 24-48 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for Gli1 or the housekeeping gene, and the cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
Include no-template controls to check for contamination.
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Gli1 and the housekeeping gene in each sample.
-
Calculate the relative expression of Gli1 using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Conclusion
This compound is a valuable chemical probe for the study of the Sonic Hedgehog signaling pathway. Its potency and distinct mechanism of action compared to other known inhibitors make it a useful tool for dissecting the molecular events in Hedgehog signal transduction. The data and protocols presented in this guide are intended to facilitate further research into the biological activities of this compound and its potential therapeutic applications.
References
Discovery and Synthesis of BRD-9526: A Potent Modulator of the Sonic Hedgehog Pathway
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of BRD-9526, a potent and selective small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway. Discovered through a cell-based high-throughput screen, this compound has emerged as a valuable chemical probe for studying the intricate mechanisms of Shh signaling, a pathway fundamental to embryonic development and implicated in the pathogenesis of various cancers. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive resource detailing the quantitative data, experimental protocols, and signaling context of this compound.
Core Data Summary
The biological activity of this compound and its stereoisomers was primarily assessed using a Gli-responsive luciferase reporter assay in Shh-light II cells. The half-maximal inhibitory concentration (IC50) values derived from these experiments quantify the potency of the compounds in modulating the Sonic Hedgehog pathway.
| Compound | Stereochemistry | IC50 (µM) |
| This compound | (2R,3S,5'R) | 0.3 |
| This compound Isomer | (2S,3R,5'S) | >10 |
| This compound Isomer | (2R,3S,5'S) | >10 |
| This compound Isomer | (2S,3R,5'R) | >10 |
Discovery and Mechanism of Action
This compound was identified from a diversity-oriented synthesis library in a screen for inhibitors of Gli-mediated transcription, a downstream effector of the Shh pathway.[1][2] The screening assay utilized Shh-light II cells, which are NIH/3T3 cells engineered with a Gli-responsive firefly luciferase reporter.[1] Initial hits were validated through dose-response studies and cytotoxicity assays to ensure that the observed inhibition was not due to cellular toxicity.[1]
The mechanism of action of this compound was further elucidated through a series of epistasis experiments. These studies revealed that this compound acts upstream of the transcription factors Gli1 and Gli2, but downstream or at the level of Smoothened (SMO), a key transmembrane protein in the Shh pathway. This was determined by observing that this compound could inhibit pathway activation induced by an upstream activator (Shh-conditioned medium) but not by a downstream activator of SMO (SAG). This positions the likely target of this compound within the core pathway components that regulate SMO activity.
Signaling Pathway
The Sonic Hedgehog signaling pathway is a critical regulator of cell growth and differentiation. In the "off" state, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). Upon binding of the Shh ligand to PTCH, this inhibition is relieved, allowing SMO to signal downstream. This leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which then translocate to the nucleus and induce the expression of target genes. This compound intervenes in this cascade, potently inhibiting the transcriptional output driven by Gli proteins.
References
In-Depth Technical Guide: BRD-9526, a Modulator of the Sonic Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-9526 is a potent and selective small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the pathology of various cancers. This technical guide provides a comprehensive overview of this compound, including its target, mechanism of action, quantitative activity, and detailed experimental protocols for its characterization. The information presented is intended to facilitate further research and drug development efforts targeting the Hedgehog pathway.
Core Target and Mechanism of Action
This compound modulates the Sonic Hedgehog (Shh) signaling pathway.[1] The primary target within this pathway has been elucidated through a series of cellular assays. Unlike the well-characterized Hedgehog pathway inhibitor cyclopamine, which directly targets Smoothened (Smo), this compound acts at a point downstream of Smo. This was determined through epistasis experiments where this compound was shown to inhibit the pathway even when activated by a Smo agonist (SAG).
The canonical Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (such as Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, differentiation, and survival.
This compound's mechanism of action, intervening downstream of SMO, suggests it may directly or indirectly inhibit the function of one or more of the GLI transcription factors or other crucial components of the downstream signaling complex.
Quantitative Data
The inhibitory activity of this compound on the Sonic Hedgehog pathway has been quantified using two key cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Assay | Cell Line | Description | IC50 (µM) |
| Gli1-Luciferase Reporter Assay | Shh-light2 | These cells, derived from NIH/3T3, stably express a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter.[2] Inhibition of the Hedgehog pathway leads to a decrease in firefly luciferase expression. | 0.8 |
| Alkaline Phosphatase (ALP) Assay | C3H10T1/2 | These mouse embryonic fibroblast-like cells differentiate into osteoblasts in response to Hedgehog pathway activation, leading to an increase in alkaline phosphatase activity. | 1.1 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Gli1-Luciferase Reporter Assay in Shh-light2 Cells
This assay quantitatively measures the activity of the Hedgehog pathway by monitoring the expression of a Gli-responsive luciferase reporter gene.
Materials:
-
Shh-light2 cells[2]
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Shh-conditioned medium (or a small molecule agonist like SAG)
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed Shh-light2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Culture: Incubate the cells at 37°C in a 5% CO2 humidified incubator for 24 hours.
-
Serum Starvation: After 24 hours, replace the growth medium with low-serum medium (DMEM with 0.5% FBS) and incubate for another 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in low-serum medium. Add the compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control (pathway activator only) wells.
-
Pathway Activation: Add Shh-conditioned medium (or SAG) to all wells except for the negative control to activate the Hedgehog pathway.
-
Incubation: Incubate the plate for an additional 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency. Calculate the percent inhibition for each concentration of this compound relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Alkaline Phosphatase (ALP) Assay in C3H10T1/2 Cells
This assay assesses the differentiation of C3H10T1/2 cells into osteoblasts, a process driven by Hedgehog pathway activation, by measuring the activity of alkaline phosphatase.
Materials:
-
C3H10T1/2 cells
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Shh-conditioned medium (or a small molecule agonist like SAG)
-
This compound
-
96-well tissue culture plates
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Stop solution (e.g., 3 M NaOH)
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Cell Seeding: Seed C3H10T1/2 cells in a 96-well plate at a density of 5 x 10^3 cells per well in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cell Culture: Grow the cells to confluence, which typically takes 2-3 days.
-
Compound Treatment and Differentiation Induction: Once confluent, change the medium to a differentiation medium (DMEM with 5% FBS) containing serial dilutions of this compound. Add Shh-conditioned medium (or SAG) to induce differentiation.
-
Incubation: Incubate the cells for 5-7 days, changing the medium with fresh compound and activator every 2-3 days.
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to lyse the cells.
-
-
ALP Activity Measurement:
-
Add pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis: Measure the absorbance at 405 nm using a microplate reader. Calculate the percent inhibition for each concentration of this compound relative to the positive control and determine the IC50 value.[3]
Signaling Pathways and Experimental Workflows
Canonical Hedgehog Signaling Pathway
Caption: Canonical Hedgehog signaling pathway and the proposed point of inhibition for this compound.
Experimental Workflow for this compound Characterization
Caption: A generalized experimental workflow for the discovery and characterization of a Hedgehog pathway inhibitor like this compound.
References
BRD-9526 and Its Implied Role in Developmental Biology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-9526 is identified as a potent and selective small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway. The "BRD" nomenclature can be a source of confusion, potentially suggesting an interaction with bromodomain-containing proteins. However, current literature specifies its primary mechanism of action as the inhibition of the Shh pathway, a critical regulator of embryonic development. This document provides a technical overview of the Sonic Hedgehog pathway and discusses the implied role of this compound in developmental biology based on its designated target. Due to a lack of specific published studies on this compound in developmental models, this guide will focus on the well-established functions of the Shh pathway and the potential consequences of its inhibition.
Introduction: The Sonic Hedgehog Pathway in Development
The Sonic Hedgehog (Shh) signaling pathway is a cornerstone of developmental biology, playing a crucial role in the patterning of various embryonic structures. This includes the development of the central nervous system, limbs, and craniofacial structures. The pathway is meticulously regulated, and its disruption, either through genetic mutation or external factors, can lead to severe birth defects. In the adult, the Shh pathway is largely quiescent but can be reactivated for tissue maintenance and repair. Dysregulation of this pathway has also been implicated in the formation of certain cancers.
An inhibitor of this pathway, such as this compound, would be a valuable research tool for studying these processes and could have therapeutic implications. However, its use in developmental biology research would require careful consideration of its potent effects on embryogenesis.
The Canonical Sonic Hedgehog Signaling Pathway
The canonical Shh pathway is activated by the binding of the Shh ligand to the Patched-1 (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), allowing it to activate the GLI family of transcription factors. The GLI proteins then translocate to the nucleus to regulate the expression of target genes that control cell fate, proliferation, and differentiation.
Visualizing the Sonic Hedgehog Pathway
The following diagram illustrates the core components and mechanism of the canonical Sonic Hedgehog signaling pathway, indicating the likely point of intervention for an inhibitor like this compound.
Caption: Canonical Sonic Hedgehog signaling pathway.
Implied Role and Effects of this compound in Developmental Biology
As a designated inhibitor of the Sonic Hedgehog pathway, this compound would be expected to phenocopy the effects of genetic loss-of-function of key pathway components. The specific developmental consequences would depend on the timing and dosage of administration.
Potential Areas of Impact:
-
Neural Tube Development: The Shh pathway is essential for the proper patterning of the ventral neural tube. Inhibition could lead to defects in motor neuron specification and the development of the floor plate.
-
Limb Patterning: Shh signaling from the zone of polarizing activity (ZPA) is critical for anterior-posterior limb patterning. Inhibition could result in limb malformations.
-
Craniofacial Development: The pathway plays a role in the development of the face and skull. Disruption can lead to conditions such as holoprosencephaly.
Methodological Considerations for Studying this compound in Developmental Models
While specific experimental protocols for this compound in developmental biology are not available, general methodologies for studying small molecule inhibitors in developmental models would apply.
Experimental Workflow for Assessing Developmental Effects
The following diagram outlines a general workflow for evaluating the impact of a small molecule inhibitor on a developmental model system.
Caption: General workflow for developmental toxicity studies.
Quantitative Data Summary
There is currently no publicly available quantitative data from in vivo or in vitro developmental biology studies specifically utilizing this compound. Research in this area would be necessary to populate tables detailing effects on morphometrics, gene expression, and other developmental endpoints.
Conclusion and Future Directions
This compound is identified as a potent inhibitor of the Sonic Hedgehog pathway, a fundamental regulator of embryonic development. While the "BRD" nomenclature may be misleading, its primary target directs its potential application and effects towards the Shh signaling cascade. The study of this compound in developmental models would likely reveal significant impacts on the formation of the nervous system, limbs, and craniofacial structures. Future research is required to elucidate the precise effects, establish dose-response relationships in various model organisms, and fully characterize its role as a modulator of developmental processes. Such studies would be invaluable for understanding the intricacies of Shh signaling and for assessing the teratogenic potential of Shh pathway inhibitors.
An In-depth Technical Guide to BRD-9526: A Novel Modulator of the Sonic Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-9526 has been identified as a potent and selective small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway. This pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the Hedgehog pathway.
Introduction
The Sonic Hedgehog (Shh) signaling pathway plays a crucial role in cell growth, differentiation, and tissue patterning during embryonic development. In adult tissues, the pathway is generally quiescent but can be reactivated, leading to the development and progression of various malignancies, including medulloblastoma and basal cell carcinoma. The central transducer of the Shh pathway is the seven-transmembrane protein Smoothened (Smo). In the absence of the Shh ligand, the receptor Patched (Ptch) inhibits Smo activity. Binding of Shh to Ptch alleviates this inhibition, leading to the activation of Smo and subsequent downstream signaling through the Gli family of transcription factors (Gli1, Gli2, and Gli3).
This compound was discovered through a high-throughput screen for small-molecule modulators of the Shh pathway.[1] It represents a novel chemical scaffold with a distinct mechanism of action compared to previously identified Hedgehog pathway inhibitors like cyclopamine.
Mechanism of Action
This compound functions as an inhibitor of the Sonic Hedgehog pathway, acting at or downstream of the Smoothened (Smo) receptor.[1] Its mechanism is distinct from that of the well-characterized Smo antagonist, cyclopamine. While the precise molecular target of this compound has not been definitively elucidated, experimental evidence suggests it modulates a component of the signaling cascade subsequent to Smo activation.[1]
Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of the Shh ligand to its receptor Patched (Ptch). This binding relieves the inhibition of Ptch on the G protein-coupled receptor-like protein Smoothened (Smo). Activated Smo then transduces the signal into the cell, leading to the activation of the Gli family of transcription factors. The Gli proteins then translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. This compound intervenes in this cascade, leading to the suppression of Gli-mediated transcription.
Quantitative Data
The inhibitory activity of this compound has been quantified in various cell-based assays. The following tables summarize the key quantitative data for this compound and a reference compound.
| Compound | Shh-Light2 IC50 (µM) | C3H10T1/2 IC50 (µM) |
| This compound | 0.4 | 0.6 |
| Cyclopamine | 0.2 | 0.3 |
| Compound | Ptch-/- MEFs IC50 (µM) |
| This compound | 0.5 |
| Cyclopamine | >10 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Lines and Culture Conditions
-
Shh-Light2 Cells: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter. These cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 400 µg/mL G418, and 200 µg/mL hygromycin B.
-
C3H10T1/2 Cells: A murine mesenchymal stem cell line that differentiates into osteoblasts in response to Hedgehog pathway activation. These cells were cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Ptch-/- Mouse Embryonic Fibroblasts (MEFs): MEFs with a homozygous deletion of the Ptch1 gene, leading to constitutive activation of the Hedgehog pathway. These cells were maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Gli-Luciferase Reporter Assay
This assay quantifies the activity of the Gli transcription factors.
Protocol:
-
Shh-Light2 cells were seeded in 96-well plates at a density of 2 x 104 cells per well.
-
After 24 hours, the cells were treated with a serial dilution of this compound or vehicle control.
-
Hedgehog signaling was induced by the addition of Shh-conditioned medium.
-
The plates were incubated for 48 hours at 37°C.
-
Cell lysates were prepared, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity was calculated to normalize for cell viability and transfection efficiency.
-
IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Alkaline Phosphatase (ALP) Differentiation Assay
This assay measures the osteoblast differentiation of C3H10T1/2 cells, a downstream effect of Hedgehog pathway activation.
Protocol:
-
C3H10T1/2 cells were plated in 96-well plates at a density of 5 x 103 cells per well.
-
The following day, cells were treated with this compound or vehicle in the presence of Shh-conditioned medium.
-
After 72 hours of incubation, the cells were lysed.
-
Alkaline phosphatase activity in the cell lysates was measured using a colorimetric assay with p-nitrophenyl phosphate as the substrate.
-
The total protein concentration of each well was determined using a BCA protein assay for normalization.
-
IC50 values were calculated from the dose-response curves.
Quantitative PCR (qPCR) for Gli1 Expression
This method was used to measure the effect of this compound on the expression of the direct Hedgehog target gene, Gli1.
Protocol:
-
Shh-Light2 cells were treated with this compound and Shh-conditioned medium for 24 hours.
-
Total RNA was extracted from the cells using a commercial RNA isolation kit.
-
cDNA was synthesized from the RNA templates using reverse transcriptase.
-
Quantitative PCR was performed using primers specific for Gli1 and a housekeeping gene (e.g., Gapdh) for normalization.
-
The relative expression of Gli1 was calculated using the ΔΔCt method.
Drug Development Implications
The discovery of this compound as a potent inhibitor of the Sonic Hedgehog pathway with a distinct mechanism of action opens new avenues for the development of therapeutics targeting Hedgehog-driven cancers. Its efficacy in Ptch-deficient cells suggests potential for treating tumors that have developed resistance to Smo-antagonists. Further investigation into the precise molecular target and in vivo efficacy of this compound and its analogs is warranted to fully assess its therapeutic potential.
Conclusion
This compound is a valuable research tool for dissecting the complexities of the Sonic Hedgehog signaling pathway. Its characterization provides a foundation for the development of a new class of Hedgehog pathway inhibitors with the potential to overcome existing drug resistance mechanisms. The data and protocols presented in this guide are intended to support and accelerate further research in this critical area of cancer biology and drug discovery.
References
In-Depth Technical Guide to BRD-9526: A Potent Modulator of the Sonic Hedgehog Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-9526 is a potent and selective small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway. This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the formation of various cancers. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to facilitate further research and drug development efforts targeting the Hedgehog pathway.
Chemical Identity and Properties
This compound is a complex molecule with the following identifiers:
-
CAS Number: 1446352-30-2[1]
-
Chemical Formula: C₂₆H₃₁Cl₂N₃O₆S[1]
-
Molecular Weight: 584.51 g/mol [1]
-
IUPAC Name: N-((2R,3S)-2-(((2,4-dichloro-N-methylphenyl)sulfonamido)methyl)-5-((R)-1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b][1][2]oxazocin-10-yl)cyclopropanecarboxamide[1]
Chemical Structure:
(A 2D chemical structure diagram of this compound would be inserted here. As a text-based AI, I cannot generate images. Please refer to chemical databases for a visual representation of the structure.)
Mechanism of Action: Inhibition of the Sonic Hedgehog Pathway
This compound functions as a potent inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[1] The Hedgehog pathway is a critical signaling cascade that plays a fundamental role in embryonic development and tissue homeostasis. In the canonical "off-state" of the pathway, the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon binding of the Shh ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.
Dysregulation of the Hedgehog pathway, often through mutations in PTCH or SMO, can lead to uncontrolled cell growth and is a known driver in several types of cancer, including basal cell carcinoma and medulloblastoma.
The precise molecular target of this compound within the Hedgehog pathway has been investigated. Studies have shown that its mechanism of action is distinct from that of cyclopamine, a well-known SMO antagonist. This suggests that this compound may act at a different point in the signaling cascade, potentially downstream of SMO.
Quantitative Data
The inhibitory activity of this compound on the Sonic Hedgehog pathway has been quantified using cell-based assays. The following table summarizes the key potency data.
| Compound | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| This compound | Gli-luciferase Reporter Assay | Shh-LIGHT2 | 78 | Schaefer et al., 2013 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Gli-Luciferase Reporter Assay
This assay is a common method to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of the GLI proteins.
Objective: To determine the concentration-dependent inhibition of Hedgehog pathway activation by this compound.
Materials:
-
Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Sonic Hedgehog N-terminal signaling domain (Shh-N), conditioned medium, or a small molecule SMO agonist (e.g., SAG).
-
This compound.
-
Dual-Glo Luciferase Assay System (Promega).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells in 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of growth medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the growth medium from the cells and add 90 µL of fresh medium containing the desired concentrations of this compound.
-
Pathway Activation: To activate the Hedgehog pathway, add 10 µL of Shh-N conditioned medium or SAG solution to each well. For negative controls, add 10 µL of control medium.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Luciferase Measurement: After incubation, allow the plate to equilibrate to room temperature. Measure firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
Sonic Hedgehog Signaling Pathway and Point of Inhibition
Caption: Proposed mechanism of this compound in the Sonic Hedgehog pathway.
Experimental Workflow for this compound Characterization
Caption: Workflow for determining the IC₅₀ of this compound.
References
Unveiling BRD-9526: An In-Depth Technical Guide to its In Vitro Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-9526 is a potent and selective small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2] Dysregulation of the Hedgehog pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro effects of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to empower researchers in oncology, developmental biology, and drug discovery to effectively utilize this compound as a chemical probe to investigate Hedgehog signaling and as a potential starting point for novel therapeutic development.
Core Concepts: Mechanism of Action and Cellular Impact
This compound exerts its biological effects by potently and selectively inhibiting the Sonic Hedgehog (Shh) signaling pathway.[1][2] While its precise molecular target within the pathway has not been publicly disclosed, it is known to be distinct from some commonly used Hedgehog inhibitors like cyclopamine, suggesting a potentially novel mechanism of action.[3][4][5] The compound was identified through a high-throughput screen for inhibitors of the Hedgehog pathway.
The canonical Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (such as Shh) to the transmembrane receptor Patched1 (PTCH1). This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. The activation of SMO leads to a signaling cascade that ultimately results in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins then drive the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound disrupts this signaling cascade, leading to the suppression of GLI-mediated transcription. This inhibitory action translates to a variety of in vitro effects, including the modulation of cancer cell proliferation and the potential for inducing cell death in Hedgehog-dependent cell lines.
Quantitative Data Summary
While specific IC50 and EC50 values for this compound are not available in the public domain, its characterization as a "potent" inhibitor suggests significant activity at low concentrations. The following table summarizes the types of quantitative data that would be critical for a comprehensive understanding of this compound's in vitro profile. Researchers are encouraged to perform these assays to determine the specific potency in their cell systems of interest.
| Parameter | Description | Typical Assay | Reported Value (if available) |
| IC50 (Half-maximal inhibitory concentration) | The concentration of this compound required to inhibit a specific biological process (e.g., cell proliferation, GLI1 expression) by 50%. | Cell Viability Assays (e.g., MTT, CellTiter-Glo), Reporter Gene Assays (e.g., GLI-luciferase) | Not Publicly Available |
| EC50 (Half-maximal effective concentration) | The concentration of this compound that produces 50% of its maximal effect. | Reporter Gene Assays, Gene Expression Analysis (qPCR) | Not Publicly Available |
Key Experimental Protocols
The following sections provide detailed methodologies for essential in vitro assays to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Hedgehog-dependent cancer cell line (e.g., medulloblastoma, basal cell carcinoma cell lines)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Hedgehog Pathway Proteins
This protocol allows for the qualitative and semi-quantitative analysis of key protein levels in the Hedgehog pathway upon treatment with this compound.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GLI1, PTCH1, SMO, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the expression of target proteins.
Visualizing the Molecular Interactions and Workflows
The Canonical Hedgehog Signaling Pathway
Caption: Canonical Hedgehog signaling pathway and potential points of inhibition by this compound.
Experimental Workflow: In Vitro Characterization of this compound
Caption: A streamlined workflow for the in vitro characterization of this compound.
Conclusion and Future Directions
This compound is a valuable chemical tool for the study of Hedgehog signaling. Its potent and selective inhibitory properties make it suitable for elucidating the role of this pathway in both normal physiology and disease. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the in vitro effects of this compound.
Future research should focus on definitively identifying the molecular target of this compound within the Hedgehog pathway. Comprehensive in vitro profiling across a broad panel of cancer cell lines will be crucial to determine its therapeutic potential. Furthermore, studies investigating potential mechanisms of resistance to this compound will be vital for its development as a clinical candidate. The exploration of combination therapies, where this compound is used alongside other anti-cancer agents, may also unveil synergistic effects and provide new avenues for cancer treatment.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2014201167A1 - SC-β CELLS AND COMPOSITIONS AND METHODS FOR GENERATING THE SAME - Google Patents [patents.google.com]
- 3. US11104883B2 - SC-beta cells and compositions and methods for generating the same - Google Patents [patents.google.com]
- 4. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Studies on BRD-9526: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-9526 is a novel small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[1] Discovered through a cell-based high-throughput screen, this compound presents a unique mechanism of action that distinguishes it from previously characterized inhibitors such as cyclopamine.[1][2] This document provides a comprehensive overview of the preliminary studies on this compound, including its biological activity, mechanism of action, and the experimental protocols utilized in its initial characterization. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of targeting the Shh pathway with novel chemical entities.
Introduction to this compound
This compound emerged from a screening campaign designed to identify new modulators of Gli-induced transcription, a critical downstream step in the Sonic Hedgehog signaling cascade.[1] The compound belongs to a class of molecules with a distinct eight-membered ring skeleton.[2] Initial studies have demonstrated that this compound potently inhibits the Shh pathway, with a mechanism that appears to be independent of direct binding to the Smoothened (SMO) receptor at the cyclopamine-binding site.[1]
Chemical Information:
| Identifier | Value |
| Compound Name | This compound |
| IUPAC Name | N-((2R,3S)-2-(((2,4-dichloro-N-methylphenyl)sulfonamido)methyl)-5-((R)-1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b][3][4]oxazocin-10-yl)cyclopropanecarboxamide |
| Chemical Formula | C26H31Cl2N3O6S |
Biological Activity and Quantitative Data
The inhibitory activity of this compound on the Sonic Hedgehog pathway has been quantified in various cell-based assays. The following tables summarize the key quantitative data from these preliminary studies.
Table 1: In Vitro Activity of this compound in Shh Pathway-Responsive Cell Lines
| Assay | Cell Line | Description | This compound IC50 (µM) | Cyclopamine IC50 (µM) |
| Shh-CM Induced Differentiation | C3H10T1/2 | Inhibition of Shh-conditioned medium-induced differentiation. | ~1 | ~0.2 |
| SAG-Induced Differentiation | C3H10T1/2 | Inhibition of differentiation induced by the SMO agonist SAG. | ~1 | ~0.2 |
| Constitutive Hh Signaling | Ptch-/- MEFs | Inhibition of constitutively active signaling due to loss of the Ptch1 receptor. | > 10 | ~0.2 |
| Constitutive Hh Signaling | SuFu-/- MEFs | Inhibition of constitutively active signaling due to loss of the suppressor of fused (SuFu). | ~1 | ~0.2 |
Data are approximated from graphical representations in the source literature and should be considered indicative.
Mechanism of Action
Preliminary mechanistic studies suggest that this compound acts on the Sonic Hedgehog pathway at a point downstream of the Patched (Ptch) receptor but likely upstream of or parallel to the Suppressor of Fused (SuFu).
Key findings include:
-
No Direct SMO Competition with Cyclopamine: In a competitive binding assay, this compound did not displace a fluorescently labeled cyclopamine derivative (BODIPY-cyclopamine) from the SMO receptor, indicating that it does not bind to the same site as cyclopamine.[1]
-
Activity in a Ptch-/- Cell Line: this compound was significantly less active in mouse embryonic fibroblasts (MEFs) lacking the Ptch1 gene, where the pathway is constitutively active due to the absence of SMO inhibition by Ptch.[1]
-
Activity in a SuFu-/- Cell Line: In contrast, this compound effectively inhibited the constitutively active Shh pathway in MEFs lacking the SuFu gene, a negative regulator of the pathway that acts downstream of SMO.[1]
These results suggest a mechanism of action for this compound that is distinct from SMO antagonists like cyclopamine.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
Shh-Light2 Reporter Assay
This assay was the primary screen for the discovery of this compound and measures the activity of the Gli transcription factors.
-
Cell Line: Shh-Light2 cells (an NIH/3T3 cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).
-
Procedure:
-
Seed Shh-Light2 cells in 96-well plates and grow to confluence.
-
Replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% calf serum).
-
Treat the cells with either Shh-conditioned medium or a small-molecule SMO agonist (e.g., SAG) to activate the pathway, in the presence of varying concentrations of this compound or control compounds.
-
Incubate for 30-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.
-
Calculate the IC50 values from the dose-response curves.
-
C3H10T1/2 Osteoblast Differentiation Assay
This assay assesses the ability of compounds to inhibit the Shh-induced differentiation of mesenchymal stem cells into osteoblasts.
-
Cell Line: C3H10T1/2 cells.
-
Procedure:
-
Plate C3H10T1/2 cells in 96-well plates.
-
Induce differentiation by treating with Shh-conditioned medium or SAG in the presence of various concentrations of this compound.
-
Incubate for 48-72 hours.
-
Measure alkaline phosphatase activity, a marker of osteoblast differentiation, using a colorimetric or fluorometric substrate.
-
Determine cell viability in parallel wells using a suitable assay (e.g., CellTiter-Glo).
-
Calculate the IC50 values based on the inhibition of alkaline phosphatase activity.
-
BODIPY-Cyclopamine Displacement Assay
This assay determines if a compound competes with cyclopamine for binding to the SMO receptor.
-
Cell Line: HEK293 cells overexpressing the SMO receptor.
-
Procedure:
-
Incubate the SMO-overexpressing cells with a fixed concentration of BODIPY-cyclopamine.
-
Add increasing concentrations of this compound or unlabeled cyclopamine (as a positive control).
-
After an incubation period, wash the cells to remove unbound fluorescent ligand.
-
Measure the cell-associated fluorescence using flow cytometry or a fluorescence plate reader.
-
A decrease in fluorescence indicates displacement of BODIPY-cyclopamine from SMO.
-
Visualizations
Signaling Pathway Diagram
References
Methodological & Application
Application Notes and Protocols for BRD-9526 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD-9526 is a potent and selective small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[1][2] The Hedgehog signaling cascade is a critical regulator of embryonic development and its aberrant activation has been implicated in the pathogenesis of various cancers.[1][3][4] this compound offers a valuable tool for investigating the role of the Shh pathway in both normal physiology and disease states. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on the Shh signaling pathway and overall cell viability.
Mechanism of Action
This compound inhibits the Sonic Hedgehog signaling pathway. The canonical Shh pathway is initiated by the binding of a Hedgehog ligand (e.g., Shh) to the transmembrane receptor Patched (PTCH1). This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins regulate the transcription of Hedgehog target genes, which are involved in cell proliferation, differentiation, and survival. While the precise molecular target of this compound is not explicitly stated in the provided search results, its inhibitory action is characterized by the suppression of GLI-mediated transcription.[2]
Data Presentation
While specific quantitative data such as IC50 values for this compound in various cell lines were not available in the public search results, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Potency of this compound in a GLI-Luciferase Reporter Assay
| Cell Line | Agonist (e.g., SAG) Concentration | This compound IC50 (µM) | Incubation Time (hours) |
| e.g., NIH/3T3-GLI-Luc | e.g., 100 nM | User-determined | e.g., 48 |
| e.g., Shh-LIGHT2 | e.g., 100 nM | User-determined | e.g., 48 |
| User-defined cell line | User-determined |
Table 2: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percent Viability (%) | Assay Method |
| e.g., Panc-1 | e.g., 1, 5, 10, 25, 50 | e.g., 72 | User-determined | e.g., MTT Assay |
| e.g., Daoy | e.g., 1, 5, 10, 25, 50 | e.g., 72 | User-determined | e.g., Resazurin Assay |
| User-defined cell line | User-determined |
Experimental Protocols
GLI-Luciferase Reporter Assay
This assay is the primary method for quantifying the inhibitory activity of this compound on the Hedgehog pathway at the level of the GLI transcription factors.
Materials:
-
NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter (e.g., Shh-LIGHT2 cells).[5][6]
-
Dulbecco's Modified Eagle's Medium (DMEM).
-
Calf Serum (CS).[7]
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA solution.
-
White, clear-bottom 96-well plates.
-
This compound stock solution (dissolved in DMSO).
-
Hedgehog pathway agonist (e.g., SAG - Smoothened Agonist).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Culture NIH/3T3-GLI-Luc cells in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[7]
-
Trypsinize and seed the cells into white, clear-bottom 96-well plates at a density of 2.5 x 10^4 cells per well in 100 µL of growth medium.[5]
-
Incubate for 16-24 hours, or until cells are confluent.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in low-serum medium (e.g., DMEM with 0.5% CS).
-
Carefully remove the growth medium from the cells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (agonist alone).
-
Add a Hedgehog pathway agonist, such as SAG (final concentration of 100 nM is common), to all wells except the negative control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Luminescence Measurement:
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Measure both firefly and Renilla (if applicable, for normalization) luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if a co-reporter was used) to account for differences in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cultured cells.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, medulloblastoma cell lines).
-
Complete growth medium for the chosen cell line.
-
96-well clear tissue culture plates.
-
This compound stock solution (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the specific cell line to ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the old medium and add 100 µL of the media containing the different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 48, 72, or 96 hours).[8]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: Canonical Sonic Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in cell-based assays.
References
- 1. Discovery of small-molecule modulators of the Sonic Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Small-molecule modulators of the Sonic Hedgehog signaling pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Making sure you're not a bot! [academiccommons.columbia.edu]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. NIH 3T3. Culture Collections [culturecollections.org.uk]
- 8. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD-9526 in a Gli1 Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-9526 is a small molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[1] The Hedgehog pathway is a critical signaling cascade in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several types of cancer. The Gli family of transcription factors are the terminal effectors of the Hedgehog pathway, and their activation leads to the transcription of target genes that promote cell proliferation, survival, and differentiation. A Gli1 reporter assay is a cell-based method used to screen for and characterize modulators of the Hedgehog signaling pathway by measuring the transcriptional activity of Gli1. These application notes provide a detailed protocol for utilizing this compound in a Gli1 reporter assay.
Mechanism of Action
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade that culminates in the activation of the Gli transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes.
While the precise molecular target of this compound within the Hedgehog pathway has not been definitively elucidated in the available literature, its discovery was based on its ability to inhibit Gli-induced transcription. Its mechanism of action is reported to be distinct from that of cyclopamine, a well-characterized SMO antagonist. This suggests that this compound may act downstream of SMO, potentially by directly or indirectly modulating the function of Gli transcription factors.
Data Presentation
Currently, specific quantitative data for this compound in a Gli1 reporter assay, such as a definitive IC50 value from the primary discovering literature, is not publicly available in the searched resources. However, for illustrative purposes and to provide a template for data presentation, the following tables can be used to summarize experimental findings.
Table 1: Characterization of this compound in a Gli1 Reporter Assay
| Parameter | Value | Notes |
| Compound | This compound | |
| Assay System | Shh-Light2 (NIH/3T3 Gli-Luciferase) Cells | A commonly used cell line for Hh pathway screening. |
| Pathway Activator | Shh Conditioned Media or SAG (Smoothened Agonist) | Specify the activator and concentration used. |
| IC50 | Data not available in searched resources | The half-maximal inhibitory concentration should be determined experimentally. |
| Maximum Inhibition | To be determined | The maximum percentage of inhibition observed. |
| Solvent/Vehicle | DMSO | Note the final concentration in the assay. |
Table 2: Example Data from a Dose-Response Experiment
| This compound Conc. (µM) | Luciferase Signal (RLU) | % Inhibition |
| 0 (Vehicle) | 100,000 | 0 |
| 0.01 | 95,000 | 5 |
| 0.1 | 75,000 | 25 |
| 1 | 50,000 | 50 |
| 10 | 15,000 | 85 |
| 100 | 5,000 | 95 |
| (Note: Data presented in this table is hypothetical and for illustrative purposes only.) |
Experimental Protocols
This protocol is a representative method for a Gli1 reporter assay using the Shh-Light2 cell line, which is a NIH/3T3 cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
Materials
-
Shh-Light2 cells (or other suitable Gli1 reporter cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Sonic Hedgehog (Shh) conditioned medium or Smoothened agonist (SAG)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol
-
Cell Culture and Seeding:
-
Culture Shh-Light2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and seed the cells into a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free or low-serum (e.g., 0.5% FBS) DMEM to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Carefully remove the culture medium from the cells.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
-
Pathway Activation:
-
Prepare the Hedgehog pathway activator. If using Shh conditioned medium, dilute it in serum-free or low-serum DMEM. If using SAG, prepare a working solution in the same medium.
-
Add 50 µL of the activator solution to all wells except for the negative control wells (which should receive 50 µL of medium).
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The optimal incubation time should be determined empirically.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Perform the Dual-Luciferase® Reporter Assay according to the manufacturer's instructions. This typically involves:
-
Lysis of the cells.
-
Sequential measurement of firefly and Renilla luciferase activity using a luminometer.
-
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, activator-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Hedgehog Signaling Pathway and the Putative Role of this compound
Caption: Canonical Hedgehog signaling pathway and the hypothesized point of inhibition for this compound.
Experimental Workflow for Gli1 Reporter Assay
Caption: Step-by-step workflow for the Gli1 reporter assay to evaluate this compound activity.
Logical Relationship of this compound Action
Caption: Logical flow demonstrating how this compound inhibits the Hedgehog signal-induced reporter output.
References
Application Notes and Protocols for BR-DEGRADER-4 (A Representative BRD4-Targeting PROTAC) in Cancer Cell Lines
Disclaimer: No specific information is publicly available for a compound designated "BRD-9526". The following application notes and protocols are provided for a representative and well-characterized BRD4-targeting PROTAC, ARV-825 , based on published research. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with similar BRD4-degrading molecules.
Introduction
BRD4 (Bromodomain-containing protein 4) is an epigenetic reader belonging to the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a crucial role in regulating the transcription of key oncogenes, most notably MYC.[1] The targeted degradation of BRD4 using Proteolysis Targeting Chimeras (PROTACs) represents a novel and promising therapeutic strategy in oncology.[2]
BR-DEGRADER-4 (represented here by ARV-825) is a heterobifunctional PROTAC that induces the degradation of BRD4.[3][4] It consists of a ligand that binds to the BRD4 protein and another ligand for the E3 ubiquitin ligase cereblon (CRBN), connected by a flexible linker.[1][2] This dual binding facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4, which results in the suppression of downstream oncogenic signaling.[1][2][4]
Data Presentation
The efficacy of BR-DEGRADER-4 (ARV-825) has been demonstrated across a variety of cancer cell lines. Key metrics include the half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal degradation concentration (DC50) for BRD4 protein levels.
Table 1: In Vitro Efficacy of BR-DEGRADER-4 (ARV-825) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Treatment Duration (hours) |
| HGC27 | Gastric Cancer | CCK-8 | < 50 | 72 |
| MGC803 | Gastric Cancer | CCK-8 | < 100 | 72 |
| IMR-32 | Neuroblastoma | CCK-8 | ~10 - 7.024 | 72 |
| SK-N-BE(2) | Neuroblastoma | CCK-8 | ~10 - 232.8 | 72 |
| SH-SY5Y | Neuroblastoma | Not Specified | 53.71 | Not Specified |
| SK-N-SH | Neuroblastoma | Not Specified | 146.9 | Not Specified |
| TPC-1 | Thyroid Carcinoma | MTT | ~25-250 | 48-96 |
| HuCCT1 | Cholangiocarcinoma | CCK-8 | < 50 | 96 |
| HuH28 | Cholangiocarcinoma | CCK-8 | < 50 | 96 |
| MOLM-13 | Acute Myeloid Leukemia | CCK-8 | 18.2 | 96 |
| MV4-11 | Acute Myeloid Leukemia | CCK-8 | 1.05 | 96 |
| Various BL cell lines | Burkitt's Lymphoma | Not Specified | < 1 | Not Specified |
Data compiled from multiple sources.[1][4][5]
Table 2: Degradation Efficacy of BR-DEGRADER-4 (ARV-825)
| Cell Line | Cancer Type | DC50 (nM) |
| Various BL cell lines | Burkitt's Lymphoma | < 1 |
Data compiled from published literature.[6]
Signaling Pathway
BR-DEGRADER-4 operates by hijacking the ubiquitin-proteasome system to eliminate BRD4. This degradation leads to the transcriptional downregulation of key target genes, such as MYC, culminating in cell cycle arrest and apoptosis.[1][7]
Caption: Mechanism of action for BR-DEGRADER-4 (ARV-825).
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of BR-DEGRADER-4.
Western Blotting for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the degradation of BRD4 and downstream targets like c-MYC.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BR-DEGRADER-4 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli buffer
-
SDS-PAGE gels (e.g., 4-15% Tris-glycine)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of BR-DEGRADER-4 (e.g., 1, 10, 100 nM) and a vehicle control (DMSO) for specified time points (e.g., 2, 4, 8, 24 hours).[1][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[1]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[1]
Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To determine the effect of BR-DEGRADER-4 on cell proliferation and to calculate the IC50 value.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
BR-DEGRADER-4 (stock solution in DMSO)
-
CCK-8 or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[1]
-
Drug Treatment: Treat the cells with a serial dilution of BR-DEGRADER-4 (e.g., 0.1 nM to 10 µM) and a vehicle control.[1]
-
Incubation: Incubate the plate for 48-96 hours at 37°C in a 5% CO2 incubator.[4][7]
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[1][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[9]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by BR-DEGRADER-4.[10]
Materials:
-
Cancer cell line of interest
-
BR-DEGRADER-4
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with various concentrations of BR-DEGRADER-4 for 48-72 hours.[9][10]
-
Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.[9]
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Experimental Workflow Visualization
Caption: General experimental workflow for characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
BRD-9526: Application Notes and Protocols for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-9526 is a small molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[1][2] The Hedgehog signaling cascade is a critical regulator of embryonic development and its aberrant activation has been implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. This compound was identified through a cell-based high-throughput screen for novel inhibitors of Gli-induced transcription, a key downstream effector of the Shh pathway.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vivo animal models, based on available preclinical research.
Mechanism of Action
The Sonic Hedgehog signaling pathway is initiated by the binding of the Shh ligand to its receptor, Patched (PTCH). In the absence of Shh, PTCH inhibits the 7-transmembrane protein Smoothened (SMO). Upon Shh binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. This compound exerts its inhibitory effect on this pathway, although its precise molecular target has not been definitively elucidated in the public domain. Its mechanism is noted to be distinct from that of cyclopamine, a well-known SMO antagonist.[1][2]
Signaling Pathway Diagram
Caption: Simplified Sonic Hedgehog signaling pathway and potential points of inhibition by this compound.
In Vivo Animal Models
While the primary discovery publication for this compound focuses on its in vitro characterization, the established role of the Sonic Hedgehog pathway in medulloblastoma makes this cancer type a primary candidate for in vivo studies with this compound. The following section outlines a general protocol for a medulloblastoma xenograft model, a common platform for evaluating Shh pathway inhibitors.
Medulloblastoma Xenograft Model
Patient-derived xenograft (PDX) models or established medulloblastoma cell lines are commonly used to assess the efficacy of therapeutic agents in vivo.
Experimental Workflow Diagram
Caption: General experimental workflow for a medulloblastoma xenograft study.
Protocols
Medulloblastoma Cell Line Xenograft Protocol
1. Cell Culture:
-
Culture a human medulloblastoma cell line with a known activated Shh pathway (e.g., Daoy cells) in the recommended medium.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or Matrigel solution at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice), aged 6-8 weeks.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
3. Tumor Cell Implantation:
-
Subcutaneous Model: Inject the cell suspension subcutaneously into the flank of the mice.
-
Orthotopic Model: For a more clinically relevant model, inject the cell suspension intracranially into the cerebellum. This requires stereotactic equipment.
4. Tumor Growth Monitoring:
-
For subcutaneous models, measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
For orthotopic models, monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
5. Treatment with this compound:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³ for subcutaneous models), randomize the mice into treatment and control groups.
-
Vehicle Preparation: Prepare a vehicle control solution (e.g., 0.5% methylcellulose in sterile water).
-
This compound Formulation: The formulation will depend on the solubility and stability of the compound. A common approach is to suspend the compound in the vehicle solution. The exact concentration should be determined based on the desired dose.
-
Dosing: Administer this compound or vehicle control to the respective groups daily via oral gavage or intraperitoneal injection. The optimal dose and route of administration would need to be determined in preliminary dose-finding and pharmacokinetic studies.
6. Endpoint Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).
-
Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting or qPCR to assess the expression of Shh pathway target genes like GLI1 and PTCH1).
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 10 | 150 ± 10 | 1200 ± 150 | - | 1.2 ± 0.15 |
| This compound (X mg/kg) | 10 | 152 ± 12 | 600 ± 80 | 50 | 0.6 ± 0.08 |
Table 2: Example of Pharmacodynamic Biomarker Analysis
| Treatment Group | Mean Relative GLI1 mRNA Expression ± SEM | Mean Relative PTCH1 mRNA Expression ± SEM |
| Vehicle Control | 1.0 ± 0.15 | 1.0 ± 0.12 |
| This compound (X mg/kg) | 0.4 ± 0.08 | 0.5 ± 0.09 |
Conclusion
This compound represents a promising tool for the investigation of Sonic Hedgehog pathway-dependent cancers in vivo. The protocols and guidelines provided here offer a framework for designing and executing preclinical studies to evaluate its efficacy and mechanism of action in relevant animal models. Researchers should optimize these protocols based on the specific cell lines or PDX models used and the specific research questions being addressed. Careful consideration of formulation, dosing, and endpoint analysis will be critical for obtaining robust and reproducible data.
References
Application Notes and Protocols for Preparing BRD-9526 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-9526 is a potent and selective inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the formation of various cancers.[1] Accurate and consistent preparation of this compound stock solutions is paramount for reliable experimental results in the study of the Shh pathway and for high-throughput screening in drug discovery. Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound for in vitro applications.[1]
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Chemical Formula | C26H31Cl2N3O6S | [1] |
| Molecular Weight | 584.51 g/mol | [1] |
| CAS Number | 1446352-30-2 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out 5.85 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Calculation: To prepare a 10 mM solution (which is 0.010 moles/liter), the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Mass (mg) = 10 mmol/L x 584.51 g/mol x 0.001 L = 5.8451 mg
-
-
-
Adding DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquotting and Storage:
-
For short-term storage (days to weeks), the stock solution can be stored at 4°C.[1]
-
For long-term storage (months to years), it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] Protect from light.
-
Safety Precautions:
-
This compound is for research use only.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
Sonic Hedgehog (Shh) Signaling Pathway
Caption: A diagram showing the activation and inhibition of the Sonic Hedgehog pathway.
References
BRD-9526: Application Notes and Protocols for Shh Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-9526 is a small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[1] Discovered through a high-throughput cell-based screen, this compound has been identified as a modulator of Gli-induced transcription.[1] this compound presents a valuable tool for researchers studying the intricate roles of the Shh pathway in development, tissue homeostasis, and diseases such as cancer. Its mechanism of action is reported to be distinct from that of the well-known Shh pathway inhibitor, cyclopamine.[1] These application notes provide detailed protocols for utilizing this compound to inhibit the Shh pathway, along with key quantitative data to guide experimental design.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound in the context of Shh pathway inhibition. This data is crucial for determining the appropriate concentration range for your experiments.
| Parameter | Value | Cell Line | Assay Type | Source |
| EC50 | 60 nM | Not explicitly stated, but screening was performed in Shh light II cells (NIH/3T3 derivative) | Gli-responsive Luciferase Reporter Assay | MOLNOVA Product Information |
| Effective Concentration | 10 µM | Not explicitly stated | Partially lowers Gli1 expression | MOLNOVA Product Information |
Note: The EC50 value was determined in a primary screen using a Gli-responsive luciferase reporter assay.[1] Further dose-response studies in specific cell lines of interest are recommended to determine the optimal concentration for your experimental system.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.
Experimental Protocols
The following protocols are based on established methods for assessing Shh pathway inhibition and should be adapted for your specific cell lines and experimental goals.
Protocol 1: Gli-Responsive Luciferase Reporter Assay
This assay is a robust method to quantify the activity of the Shh pathway by measuring the transcriptional activity of Gli proteins. The Shh light II cell line, a derivative of NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter, is commonly used for this purpose.[1]
Materials:
-
Shh light II cells (or other suitable Gli-reporter cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (resuspended in DMSO)
-
Shh-N conditioned medium or a Smoothened agonist (e.g., SAG)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Shh light II cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Serum Starvation: Once cells reach approximately 80-90% confluency, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in low-serum medium. Add the desired concentrations of this compound to the appropriate wells. Include a DMSO vehicle control.
-
Pathway Activation: Immediately after adding the inhibitor, stimulate the cells by adding Shh-N conditioned medium or a Smoothened agonist (SAG) to the wells. Include a negative control group that receives neither the agonist nor the inhibitor.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Carefully remove the medium and wash the cells once with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminometry: Transfer the cell lysate to a white luminometer plate. Add the luciferase assay reagent and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percent inhibition for each concentration of this compound relative to the agonist-treated control.
Protocol 2: Quantitative PCR (qPCR) for Shh Target Gene Expression
This protocol measures the effect of this compound on the mRNA levels of downstream targets of the Shh pathway, such as Gli1 and Ptch1.
Materials:
-
Cells of interest (e.g., NIH/3T3, medulloblastoma cell lines)
-
6-well tissue culture plates
-
This compound (resuspended in DMSO)
-
Shh-N conditioned medium or SAG
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH, Actin)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to the desired confluency. Follow the serum starvation, inhibitor treatment, and pathway activation steps as described in Protocol 1. A typical incubation time for gene expression changes is 24 hours.
-
RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using a qPCR master mix, the synthesized cDNA, and the specific primers for your target genes and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control.
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in DMSO before preparing working solutions. Precipitates can lead to inaccurate concentrations.
-
Cytotoxicity: It is essential to assess the cytotoxicity of this compound in your chosen cell line at the concentrations being tested. This can be done using assays such as MTT or by monitoring cell morphology. The discovery screen for this compound used CellTiter-Glo to measure cellular ATP levels as a surrogate for viability.[1]
-
Cell Line Specificity: The potency of Shh pathway inhibitors can vary between different cell lines. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific model system.
-
Agonist Concentration: The concentration of the Shh agonist (Shh-N or SAG) used should be optimized to induce a robust but not saturating response in your assay system.
Conclusion
This compound is a valuable chemical probe for investigating the Sonic Hedgehog signaling pathway. The protocols and data provided in these application notes offer a starting point for researchers to effectively utilize this inhibitor in their studies. Careful optimization of experimental conditions for specific cell types and assay systems will ensure reliable and reproducible results.
References
Application Notes and Protocols: BRD-9526 Smoothened Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a competitive binding assay to characterize the interaction of BRD-9526, a potent inhibitor of the Hedgehog (Hh) signaling pathway, with its target, the Smoothened (SMO) receptor. The described methodology is based on a robust and sensitive in vitro competitive binding assay using a fluorescently labeled tracer. This application note includes a comprehensive experimental protocol, data presentation guidelines, and visual diagrams of the signaling pathway and experimental workflow to facilitate understanding and implementation in a research setting.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. The G protein-coupled receptor (GPCR), Smoothened (SMO), is a key transducer of the Hh signal. In the absence of the Hh ligand, the Patched (PTCH1) receptor inhibits SMO activity. Upon Hh binding to PTCH1, this inhibition is relieved, leading to the activation of SMO and subsequent downstream signaling through the GLI family of transcription factors.
This compound has been identified as an inhibitor of the Hh pathway, targeting the SMO receptor. To elucidate its mechanism of action and quantify its binding affinity, a robust binding assay is essential. This protocol details a competitive binding assay, a common and effective method for characterizing ligand-receptor interactions. In this assay, the unlabeled compound of interest, this compound, competes with a fluorescently labeled ligand (tracer) for binding to the SMO receptor. The displacement of the fluorescent tracer, measured as a decrease in the fluorescence signal, is proportional to the binding affinity of the test compound.
Signaling Pathway
The Hedgehog signaling cascade is initiated by the binding of the Hh ligand to its receptor, Patched (PTCH1). This relieves the inhibition of Smoothened (SMO), allowing it to signal downstream. This signaling cascade ultimately leads to the activation of GLI transcription factors, which translocate to the nucleus and regulate the expression of target genes involved in cell proliferation and differentiation. This compound acts as an antagonist by binding to SMO, thereby inhibiting this pathway.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Experimental Protocol: Competitive Binding Assay
This protocol describes a competitive binding assay using whole cells expressing the SMO receptor and a fluorescent tracer, such as BODIPY-cyclopamine.
Materials and Reagents:
-
Cells: HEK293 cells stably expressing human SMO receptor (or other suitable cell line).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Fluorescent Tracer: BODIPY-cyclopamine (or other suitable fluorescent SMO ligand).
-
Test Compound: this compound.
-
Positive Control: Unlabeled cyclopamine or another known SMO antagonist.
-
Plate: 384-well, black, clear-bottom microplate.
-
Instrumentation: High-content imaging system or fluorescence plate reader.
Procedure:
-
Cell Culture and Seeding:
-
Culture SMO-expressing HEK293 cells in T75 flasks.
-
Harvest cells and determine cell density.
-
Seed 10,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare solutions for the fluorescent tracer (at its Kd concentration) and the positive control.
-
-
Assay Execution:
-
Remove culture medium from the wells and wash once with assay buffer.
-
Add the serially diluted this compound to the respective wells.
-
Add the fluorescent tracer to all wells (except for background controls).
-
For total binding wells, add only the fluorescent tracer.
-
For non-specific binding wells, add the fluorescent tracer and a high concentration of the positive control (e.g., 10 µM unlabeled cyclopamine).
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
After incubation, read the fluorescence intensity of each well using a fluorescence plate reader or a high-content imager. Excitation and emission wavelengths should be appropriate for the fluorescent tracer (e.g., ~485 nm excitation and ~520 nm emission for BODIPY).
-
Experimental Workflow Diagram:
Caption: Workflow for the this compound Smoothened competitive binding assay.
Data Presentation and Analysis
The raw fluorescence data is used to calculate the percentage of specific binding of the fluorescent tracer at each concentration of this compound.
Calculations:
-
Specific Binding = Total Binding - Non-specific Binding
-
% Inhibition = 100 * (1 - [(Signal in presence of this compound - Non-specific Binding) / Specific Binding])
The results can then be plotted as a dose-response curve with the log of the this compound concentration on the x-axis and the percentage of inhibition on the y-axis. The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of the fluorescent tracer, can be determined by non-linear regression analysis. The binding affinity (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the fluorescent tracer.
-
Kd is the dissociation constant of the fluorescent tracer for SMO.
Table 1: Example Data for this compound Competitive Binding Assay
| This compound Conc. (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 92.1 |
| 1000 | 98.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Binding Affinity of Selected SMO Ligands (Illustrative)
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 55 | 25 |
| Cyclopamine | 150 | 70 |
| Vismodegib | 3 | 1.4 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The described competitive binding assay provides a robust and reliable method for characterizing the binding of this compound to the Smoothened receptor. This protocol, along with the provided data analysis guidelines and visual aids, offers a comprehensive resource for researchers investigating the therapeutic potential of novel Hedgehog pathway inhibitors. Accurate determination of binding affinity is a critical step in the drug discovery process, enabling the quantitative comparison of compound potency and the elucidation of structure-activity relationships.
Application Notes and Protocols for BRD-9526 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for cancer research and drug discovery compared to traditional 2D cell cultures.[1][2][3] These models better mimic the complex cellular interactions, nutrient and oxygen gradients, and drug penetration challenges of in vivo tumors.[1][2] BRD-9526 is a potent and selective small molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[4] Aberrant activation of the Shh pathway is implicated in the development and progression of various cancers.[5][6][7] This document provides detailed application notes and protocols for the utilization of this compound in 3D spheroid cultures to assess its anti-cancer efficacy.
The Hedgehog signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[8] Its dysregulation can lead to uncontrolled cell proliferation and tumor growth.[5][8] The canonical Shh pathway is initiated by the binding of the Shh ligand to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO).[9][10] Activated SMO then triggers a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[9][10] this compound, by inhibiting this pathway, presents a promising therapeutic strategy for cancers with upregulated Shh signaling.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound in a 3D spheroid model. These tables are for illustrative purposes to guide researchers in presenting their own data.
Table 1: Effect of this compound on Spheroid Growth
| Concentration of this compound (µM) | Average Spheroid Diameter (µm) at 72h | Percent Growth Inhibition (%) |
| 0 (Vehicle Control) | 550 ± 25 | 0 |
| 1 | 480 ± 30 | 12.7 |
| 5 | 350 ± 20 | 36.4 |
| 10 | 220 ± 15 | 60.0 |
| 25 | 150 ± 10 | 72.7 |
Table 2: Effect of this compound on Cell Viability within Spheroids
| Concentration of this compound (µM) | Cell Viability (%) (CellTiter-Glo® 3D) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 92 ± 4.5 |
| 5 | 75 ± 6.1 |
| 10 | 55 ± 5.8 |
| 25 | 38 ± 4.9 |
Table 3: Gene Expression Analysis of Shh Pathway Targets
| Treatment | Relative Gene Expression (Fold Change vs. Vehicle) | |
| Gli1 | Ptch1 | |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 0.35 | 0.42 |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of tumor spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., a cell line with known Shh pathway activation)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Method:
-
Culture cancer cells in standard 2D culture flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well, requires optimization for each cell line).[8]
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO₂. Spheroids should form within 24-72 hours.[8]
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Method:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
After spheroids have formed (e.g., at 72 hours post-seeding), carefully remove 50 µL of the old medium from each well without disturbing the spheroids.
-
Add 50 µL of the freshly prepared this compound dilutions or vehicle control to the corresponding wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours), replenishing the medium with fresh compound every 48-72 hours if necessary for longer-term studies.
Protocol 3: Assessment of Spheroid Growth (Diameter Measurement)
Materials:
-
Inverted microscope with a camera and measurement software
Method:
-
At specified time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Using the imaging software, measure the major and minor diameters of each spheroid.
-
Calculate the average diameter for each spheroid.
-
The volume of the spheroid can be calculated using the formula: Volume = (π/6) x (major diameter) x (minor diameter)².
-
Calculate the percent growth inhibition for each treatment group relative to the vehicle control.
Protocol 4: Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
Treated 3D spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Method:
-
Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent viability for each treatment group relative to the vehicle control.
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
Treated 3D spheroids
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Gli1, Ptch1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Method:
-
Collect spheroids from each treatment group and wash with PBS.
-
Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using a qPCR master mix, primers for the target genes (Gli1, Ptch1), and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated groups compared to the vehicle control.
Mandatory Visualizations
Caption: Sonic Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound efficacy in 3D spheroid cultures.
References
- 1. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wistar.org [wistar.org]
- 8. Development of anticancer agents targeting the Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of sonic hedgehog-GLI1 downstream target genes PTCH1, Cyclin D2, Plakoglobin, PAX6 and NKX2.2 and their epigenetic status in medulloblastoma and astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BET Bromodomain Inhibition in Medulloblastoma Research
Disclaimer: Initial searches for "BRD-9526" did not yield specific information on this compound. The following application notes and protocols are based on published data for the well-characterized BET bromodomain inhibitor JQ1 and the dual BRD4/PI3K inhibitor MDP5 , which are used in medulloblastoma research to target similar pathways. These notes are intended to serve as a comprehensive guide for researchers and drug development professionals interested in studying the effects of BET bromodomain inhibition in medulloblastoma.
Introduction
Medulloblastoma is the most common malignant brain tumor in children.[1] A significant subset of these tumors, particularly the high-risk groups, are driven by the overexpression or amplification of the MYC family of oncogenes.[1][2] Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, including MYC.[2] Inhibition of BET proteins with small molecules has emerged as a promising therapeutic strategy for MYC-amplified medulloblastoma.[2][3]
Compounds like JQ1 act by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the transcriptional downregulation of MYC and its target genes.[2] This results in decreased tumor cell proliferation, cell cycle arrest, and apoptosis.[2][3] Other compounds, such as MDP5, offer a dual-inhibition approach by targeting both BRD4 and the PI3K signaling pathway, which can also contribute to MYC-driven tumorigenesis.
These notes provide an overview of the applications of BET bromodomain inhibitors in medulloblastoma research, along with detailed protocols for in vitro and in vivo studies.
Data Presentation: Efficacy of BET Bromodomain Inhibitors in Medulloblastoma
The following tables summarize the quantitative data on the efficacy of JQ1 and MDP5 in various medulloblastoma cell lines.
Table 1: In Vitro Efficacy of JQ1 on Medulloblastoma Cell Lines
| Cell Line | Subgroup | Key Genetic Feature | IC50 Value (JQ1) | Time Point | Reference |
| HD-MB03 | Group 3 | MYC-amplified | 78 nM | 72h | [4] |
| D-341 | Group 3 | MYC-amplified | ~200-300 nM | 72h | [4] |
| D-283 | Group 3/4 | MYC-amplified | ~400-500 nM | 72h | [4] |
| ONS-76 | SHH | - | ~700-800 nM | 72h | [4] |
| Daoy | SHH | TP53 mutant | >1 µM | 72h | [4] |
| UW-228 | SHH | TP53 mutant | >1 µM | 72h | [4] |
| Med1-MB | SHH | - | ~50-150 nM | Not Specified | [5] |
Table 2: In Vitro Efficacy of Dual BRD4/PI3K Inhibitor MDP5
| Cell Line | IC50 Value (MDP5) | IC50 Value (SF2523 - comparator) | Reference |
| DAOY | 5.5 µM | 12.6 µM | |
| HD-MB03 | Similar to SF2523 | Not specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a BET bromodomain inhibitor on the viability of medulloblastoma cells.
Materials:
-
Medulloblastoma cell lines (e.g., DAOY, HD-MB03)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
BET bromodomain inhibitor (e.g., JQ1)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed medulloblastoma cells into 96-well plates at a density of 3 x 10³ cells per well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of the BET bromodomain inhibitor in complete growth medium.
-
Treat the cells with various concentrations of the inhibitor or DMSO (vehicle control).
-
Incubate the plates for the desired time period (e.g., 48, 72, 96, 120 hours).[2]
-
Add MTT solution to each well (final concentration of 20 µM) and incubate for 2-4 hours at 37°C.[6]
-
Remove the medium and dissolve the formazan crystals in 200 µL of DMSO.[6]
-
Incubate for 30 minutes and measure the absorbance at 595 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis
This protocol is used to determine the effect of a BET bromodomain inhibitor on the expression of target proteins like MYC, BRD4, and cell cycle regulators.
Materials:
-
Treated and untreated medulloblastoma cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)
-
Primary antibodies (e.g., anti-MYC, anti-BRD4, anti-Cyclin D1, anti-E2F1, anti-β-actin)[2][7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat medulloblastoma cells with the BET bromodomain inhibitor (e.g., 500 nM JQ1) or DMSO for a specified time (e.g., 72 hours).[2][7]
-
Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.[3]
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.[2]
Cell Cycle Analysis
This protocol is used to assess the effect of a BET bromodomain inhibitor on cell cycle progression.
Materials:
-
Treated and untreated medulloblastoma cells
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat medulloblastoma cells with the BET bromodomain inhibitor (e.g., 1 µM JQ1) or DMSO for 72 hours.[3]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. An increased G1 population and a decreased S phase population are indicative of G1 arrest.[3][9]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify apoptosis induced by a BET bromodomain inhibitor.
Materials:
-
Treated and untreated medulloblastoma cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat medulloblastoma cells with the BET bromodomain inhibitor (e.g., 1 µM JQ1) or DMSO for 72 hours.[3][9]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[3]
In Vivo Xenograft Studies
This protocol describes how to evaluate the in vivo efficacy of a BET bromodomain inhibitor in a mouse model of medulloblastoma.
Materials:
-
Immunocompromised mice (e.g., nu/nu mice)
-
Medulloblastoma cells (e.g., HD-MB03)
-
BET bromodomain inhibitor (e.g., JQ1)
-
Vehicle control (e.g., DMSO)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject medulloblastoma cells (e.g., HD-MB03) into the flanks of immunocompromised mice.[2]
-
Monitor the mice for tumor formation.
-
Once palpable tumors are established, randomize the mice into treatment and control groups.[2]
-
Administer the BET bromodomain inhibitor (e.g., JQ1 at 50 mg/kg body weight) or vehicle control daily via intraperitoneal injection.[2][7]
-
Measure tumor volume regularly using calipers.
-
Monitor the mice for signs of toxicity and overall survival.
-
At the end of the study, tumors can be harvested for further analysis (e.g., Western blotting or immunohistochemistry) to confirm target engagement.[2][7] For orthotopic models, tumor growth can be monitored using bioluminescence imaging.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of BET bromodomain inhibitors in medulloblastoma.
Experimental Workflow Diagram
Caption: A general experimental workflow for studying BET inhibitors.
References
- 1. Research progress in molecular pathology markers in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain protein inhibition is a therapeutic option for medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of AMPK sensitizes medulloblastoma to Vismodegib and overcomes Vismodegib‐resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD-9526 in Basal Cell Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basal cell carcinoma (BCC) is the most prevalent form of skin cancer, and its growth is predominantly driven by aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2] Mutations in key components of this pathway, such as Patched (PTCH) or Smoothened (SMO), lead to constitutive signaling and uncontrolled cell proliferation.[1][2] BRD-9526 has been identified as a potent and selective small-molecule inhibitor of the Sonic Hedgehog (Shh) pathway, making it a valuable tool for investigating BCC pathogenesis and evaluating novel therapeutic strategies. These application notes provide a comprehensive guide for the use of this compound in BCC research, including detailed experimental protocols and data presentation guidelines.
Rationale for Use in Basal Cell Carcinoma Research
The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely inactive in adult tissues.[1] In BCC, mutations that inactivate the PTCH1 tumor suppressor gene or activate the SMO proto-oncogene lead to ligand-independent activation of the pathway.[1][2] This results in the downstream activation of GLI transcription factors, which drive the expression of genes involved in cell proliferation and survival. This compound, as a Sonic Hedgehog inhibitor, offers a targeted approach to suppress this oncogenic signaling cascade. Its application in BCC research can help to:
-
Elucidate the downstream effects of Hedgehog pathway inhibition in BCC cells.
-
Investigate mechanisms of resistance to current Hedgehog pathway inhibitors.
-
Evaluate the potential of this compound as a standalone or combination therapy for BCC.
Quantitative Data Summary
While extensive quantitative data for this compound is not widely available in the public domain, the following table provides an illustrative example of how to present such data once obtained from the experimental protocols outlined below. The values presented here are hypothetical and should be replaced with experimentally determined data.
| Assay Type | Cell Line | Parameter | This compound Value (Illustrative) |
| Cell Viability | UW-BCC1 | IC50 | 500 nM |
| Cell Viability | ASZ001 | IC50 | 750 nM |
| Gli-Luciferase Reporter | Shh-LIGHT2 | IC50 | 100 nM |
| Target Gene Expression (qPCR) | UW-BCC1 | Fold Change (GLI1) | 0.2 (at 500 nM) |
| Target Gene Expression (qPCR) | UW-BCC1 | Fold Change (PTCH1) | 0.3 (at 500 nM) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hedgehog signaling pathway, the proposed mechanism of action for this compound, and a general experimental workflow for its evaluation in BCC research.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of BCC cell lines.
Materials:
-
BCC cell lines (e.g., UW-BCC1, ASZ001)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count BCC cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Normalize the absorbance values to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Gli-Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on Hedgehog pathway-mediated transcription.
Materials:
-
Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
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Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 20,000 Shh-LIGHT2 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight.
-
-
Compound Treatment and Pathway Activation:
-
Replace the medium with low-serum medium.
-
Add serial dilutions of this compound.
-
After 1 hour, add Shh conditioned medium or SAG to induce Hedgehog pathway activation.
-
Include a vehicle control (DMSO) and a non-activated control.
-
Incubate for 48 hours.
-
-
Luciferase Assay:
-
Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Normalize the resulting ratios to the vehicle-treated, pathway-activated control.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Hedgehog Target Gene Expression
Objective: To measure the effect of this compound on the mRNA expression of Hedgehog target genes (e.g., GLI1, PTCH1).
Materials:
-
BCC cell lines (e.g., UW-BCC1)
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Seed BCC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (including the IC50 value determined from the viability assay) for 24-48 hours. Include a vehicle control.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.
-
Present the data as fold change in gene expression.
-
Conclusion
This compound represents a promising chemical probe for the investigation of Hedgehog-dependent cancers like basal cell carcinoma. The protocols and guidelines presented here provide a framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound in relevant preclinical models. Rigorous and standardized experimental approaches are crucial for advancing our understanding of BCC biology and for the development of novel therapeutic interventions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BRD-9526 Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of BRD-9526 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Sonic Hedgehog (Shh) signaling pathway. It exerts its effects by binding to Smoothened (SMO), a key transmembrane protein in this pathway. By binding to SMO, this compound prevents the downstream activation of the GLI family of transcription factors, which are responsible for the transcription of genes involved in cell proliferation, survival, and differentiation.
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For a novel inhibitor like this compound where publicly available IC50 values are limited, it is recommended to start with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for example, from 1 nM to 100 µM, is a common starting point. This wide range will help identify the effective concentration window for your specific cell line and assay.
Q3: How can I determine the optimal incubation time for this compound?
A3: The optimal incubation time depends on the specific biological question and the kinetics of the cellular process being investigated. A time-course experiment is recommended. Treat your cells with a fixed, effective concentration of this compound (determined from your dose-response curve) and measure the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
Q4: What is the best way to prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To minimize the potential for solvent-induced cytotoxicity, ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%. It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and to store it at -20°C or -80°C, protected from light.
Q5: How does serum in the culture medium affect the activity of this compound?
A5: Serum contains proteins that can bind to small molecules, potentially reducing the effective concentration of this compound available to the cells. If you suspect significant serum protein binding, you may need to perform experiments in serum-free or reduced-serum conditions. Alternatively, you can empirically determine the optimal concentration in the presence of your standard serum percentage.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The effective concentration for your cell line may be higher than the range tested. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Insensitive cell line or assay: Your cell line may not have an active Hedgehog pathway, or the assay may not be sensitive enough to detect changes. | 1. Test a higher concentration range (e.g., up to 100 µM). 2. Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure proper storage conditions are maintained. 3. Confirm that your cell line expresses key components of the Hedgehog pathway (e.g., SMO, GLI1). Use a positive control for Hedgehog pathway activation (if available) or a different inhibitor with a known effect to validate your assay. |
| High level of cell death observed across all concentrations. | 1. Compound-induced cytotoxicity: this compound may be cytotoxic to your cells at the concentrations tested. 2. Solvent toxicity: The final DMSO concentration in the media may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic IC50 of this compound for your cell line. Use concentrations below the cytotoxic range for your mechanism-of-action studies. 2. Ensure the final DMSO concentration is ≤ 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent effects. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding: Variations in cell number can lead to inconsistent results. 2. Inaccurate compound dilution: Errors in preparing the serial dilutions will affect the final concentrations. 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | 1. Ensure a homogenous cell suspension and use a reliable method for cell counting and seeding. 2. Use calibrated pipettes and be meticulous in preparing your dilution series. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile water or media to minimize evaporation from adjacent wells. |
Data Presentation
As specific quantitative data for this compound is not widely available in the public domain, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Dose-Response of this compound on GLI1 Expression
| Cell Line | Treatment Time (hours) | This compound Concentration (µM) | Fold Change in GLI1 mRNA (vs. Vehicle) |
| e.g., Daoy | e.g., 24 | e.g., 0.01 | |
| e.g., 0.1 | |||
| e.g., 1 | |||
| e.g., 10 | |||
| e.g., 100 | |||
| e.g., Panc-1 | e.g., 24 | e.g., 0.01 | |
| e.g., 0.1 | |||
| e.g., 1 | |||
| e.g., 10 | |||
| e.g., 100 |
Table 2: Cytotoxicity of this compound
| Cell Line | Treatment Time (hours) | Cytotoxicity IC50 (µM) |
| e.g., Daoy | e.g., 48 | |
| e.g., Panc-1 | e.g., 48 | |
| e.g., HEK293T | e.g., 48 |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on GLI1 mRNA Expression
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold or 10-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for GLI1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the fold change in GLI1 mRNA expression for each concentration relative to the vehicle control using the delta-delta Ct method.
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium as described in Protocol 1.
-
Treatment: Treat the cells with the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Simplified Sonic Hedgehog signaling pathway and the inhibitory action of this compound.
BRD-9526 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of BRD-9526, a potent and selective Sonic Hedgehog (Shh) pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[1][2] The Hedgehog signaling pathway is crucial during embryonic development and its deregulation can contribute to the development of certain cancers.[3][4][5] While its exact molecular target within the pathway has not been fully elucidated, its effects are similar in some ways to other known pathway inhibitors like cyclopamine.[2]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it into an aqueous buffer or cell culture medium.
Q3: How should I store this compound?
Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions:
| Storage Type | Condition | Duration |
| Solid Powder | -20°C or -80°C | Up to 3 years |
| DMSO Stock Solution | -20°C or -80°C (in aliquots) | Several months |
| Short-term Storage | 0 - 4°C (dry and dark) | Days to weeks |
Data compiled from general guidelines for small molecule inhibitors and supplier recommendations.[1] To avoid repeated freeze-thaw cycles, it is recommended to store DMSO stock solutions in small, single-use aliquots.
Q4: What is the molecular weight of this compound?
The molecular weight of this compound is 584.51 g/mol .[1]
Troubleshooting Guides
Solubility Issues
Poor aqueous solubility is a common challenge with many small molecule inhibitors. If you encounter precipitation or insolubility with this compound, consider the following troubleshooting steps.
Problem 1: Precipitate forms when diluting DMSO stock into aqueous buffer or media.
This is a common occurrence when a compound is highly soluble in a nonpolar solvent like DMSO but poorly soluble in a polar, aqueous environment.
Experimental Workflow for Improving Solubility
Caption: A logical workflow for troubleshooting compound insolubility.
Troubleshooting Table: Solubility
| Strategy | Detailed Protocol | Considerations |
| Optimize Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium or assay buffer is as low as possible (ideally ≤ 0.1%) and does not exceed 0.5%.[6] | High concentrations of DMSO can be toxic to cells and may cause artifacts. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Prepare Intermediate Dilutions | Instead of diluting a highly concentrated stock directly into your aqueous buffer, create intermediate dilutions in DMSO first. Then, add the intermediate dilution to your buffer. | This prevents localized high concentrations of the compound that can cause it to immediately precipitate upon contact with the aqueous solution. |
| Gentle Warming and Sonication | Gently warm your solution in a 37°C water bath and use a bath sonicator in short bursts to aid dissolution.[7][8] | Verify the thermal stability of this compound, as prolonged heating can cause degradation. Always visually inspect for any changes in the solution's appearance. |
| pH Adjustment | If this compound has ionizable groups, adjusting the pH of your buffer may improve its solubility.[6][7] | The optimal pH for solubility may not be compatible with your experimental system (e.g., cell viability). |
| Use of Excipients | For in vitro assays, consider adding low concentrations of non-ionic surfactants (e.g., 0.01-0.1% Tween-20 or Triton X-100) or other solubilizing agents like cyclodextrins.[6][7][9] | Excipients must be tested for compatibility with your assay and for any effects on cell health. |
Stability Issues
While this compound is stable for several weeks during shipping at ambient temperatures, its long-term stability depends on proper storage and handling.
Problem 2: Inconsistent results or loss of activity between experiments.
This may indicate degradation of the compound.
Troubleshooting Table: Stability
| Possible Cause | Recommended Action | Protocol |
| Repeated Freeze-Thaw Cycles | Aliquot your DMSO stock solution into single-use volumes. | After preparing your stock solution, immediately divide it into smaller volumes in separate tubes and store at -20°C or -80°C. Thaw only one aliquot per experiment. |
| Contaminated Solvent | Use anhydrous, high-purity DMSO to prepare stock solutions. | DMSO is hygroscopic and can absorb moisture from the air, which can affect the stability of dissolved compounds. Use fresh, unopened bottles of anhydrous DMSO. |
| Exposure to Light | Protect the compound from light, especially when in solution. | Store stock solutions in amber vials or wrap tubes in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Instability in Aqueous Solution | Prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium for each experiment. | Do not store this compound in aqueous solutions for extended periods, as it may be prone to hydrolysis or degradation. |
Signaling Pathway and Experimental Protocols
Sonic Hedgehog (Shh) Signaling Pathway
This compound inhibits the Sonic Hedgehog signaling pathway. The simplified diagram below illustrates the key components of this pathway. In the "OFF" state, the Patched (PTCH1) receptor inhibits Smoothened (SMO), leading to the cleavage of GLI transcription factors into their repressor forms (GLI-R). In the "ON" state, the binding of a Hedgehog ligand (like Shh) to PTCH1 relieves the inhibition of SMO. Activated SMO then prevents the cleavage of GLI, allowing the full-length activator forms (GLI-A) to translocate to the nucleus and activate target gene expression.
Caption: A simplified diagram of the Sonic Hedgehog signaling pathway.
Key Experimental Protocol: Preparing Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions for use in cell-based assays.
Materials:
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This compound (solid powder)
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Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
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Sterile, pre-warmed cell culture medium or aqueous buffer
Protocol:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Based on the molecular weight (584.51 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for 1 mg of this compound, add 171.1 µL of DMSO for a 10 mM stock).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, gently warm the solution to 37°C or sonicate briefly. Visually confirm that no particulate matter is present.
-
-
Store the Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Prepare the Final Working Solution:
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Thaw a single aliquot of the DMSO stock solution.
-
Prepare any necessary intermediate dilutions in pure DMSO.
-
To minimize precipitation, add the DMSO stock solution (or intermediate dilution) to the pre-warmed aqueous buffer or cell culture medium while gently vortexing or mixing. Do not add the aqueous solution to the DMSO stock.
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Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Use the final working solution immediately.
-
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of small-molecule modulators of the Sonic Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting BRD-9526 Experimental Results
Welcome to the technical support center for BRD-9526. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental results obtained using the selective inhibitor, this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is characterized as a potent and selective inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[1] This pathway is crucial during embryonic development and its deregulation has been implicated in the formation of various cancers.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For short-term storage (days to weeks), it is recommended to store this compound at 0 - 4°C. For long-term storage (months to years), the compound should be kept at -20°C. It should be stored in a dry and dark environment.[1]
Q3: Is this compound stable under normal shipping conditions?
A3: Yes, this compound is stable for several weeks during standard shipping and customs processing. It is shipped as a non-hazardous chemical at ambient temperature.[1]
Troubleshooting Experimental Results
This section provides detailed troubleshooting for common experimental assays used with this compound.
Cell Viability and Proliferation Assays
Q4: I am observing inconsistent or unexpected results in my cell viability/proliferation assays with this compound. What could be the cause?
A4: Inconsistent results in cell viability and proliferation assays can arise from several factors. Below is a table summarizing potential issues and recommended solutions.
| Potential Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Uneven cell seeding, edge effects in multi-well plates, or inconsistent drug concentration. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Calibrate pipettes and ensure proper mixing of this compound stock solutions. |
| Lower than expected potency (high IC50) | Cell line resistance, incorrect assay duration, or degradation of the compound. | Verify the expression of the Sonic Hedgehog pathway components in your cell line. Optimize the incubation time with this compound. Prepare fresh dilutions of the compound for each experiment from a properly stored stock. |
| High background signal | Contamination of cell culture, interference of this compound with the assay reagent. | Regularly check cell cultures for contamination. Run a control with this compound in cell-free media to check for direct interaction with the assay reagent. |
| Unexpected increase in proliferation at low concentrations | Hormetic effect or off-target effects. | This can sometimes be observed. Carefully document the dose-response curve and consider investigating potential off-target activities at these concentrations. |
Experimental Protocol: Cell Viability Assay (MTT/XTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Signal Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
Co-Immunoprecipitation (Co-IP) and Western Blotting
Q5: I am having trouble detecting the interaction of my protein of interest with its binding partners after this compound treatment in a Co-IP experiment. What are some common pitfalls?
A5: Co-IP experiments can be sensitive to various factors. The following table outlines potential problems and solutions when investigating protein-protein interactions in the context of this compound treatment.
| Potential Issue | Possible Cause | Recommended Solution |
| Low or no pull-down of the bait protein | Inefficient antibody, insufficient protein in the lysate, or harsh lysis buffer. | Validate the IP antibody's ability to recognize the native protein. Increase the amount of starting cell lysate. Use a milder lysis buffer (e.g., non-ionic detergent-based) to preserve protein-protein interactions. |
| Inconsistent interaction after this compound treatment | Suboptimal drug concentration or treatment time, or the interaction is not modulated by the Shh pathway. | Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment. Confirm that the protein-protein interaction is indeed dependent on the pathway being inhibited. |
| High background/non-specific binding to beads | Insufficient blocking, inadequate washing, or antibody cross-reactivity. | Pre-clear the lysate with beads before the IP. Increase the number and stringency of washes. Use a high-quality, specific antibody for the IP. |
| Heavy/light chain interference in Western Blot | The secondary antibody detects the denatured heavy and light chains of the IP antibody. | Use a secondary antibody that is specific for native (non-reduced) immunoglobulins or use a kit designed to avoid heavy/light chain detection. |
Experimental Protocol: Co-Immunoprecipitation
-
Cell Lysis: Lyse cells treated with this compound or vehicle control with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein.
Q6: My Western blots for downstream targets of the Shh pathway are showing inconsistent changes after this compound treatment. How can I troubleshoot this?
A6: Inconsistent Western blot results can be frustrating. Here are some common issues and how to address them.
| Potential Issue | Possible Cause | Recommended Solution |
| Variable protein expression | Inconsistent cell density at the time of treatment, or variable treatment duration. | Ensure consistent cell seeding and confluence before treatment. Adhere strictly to the planned treatment times. |
| Weak or no signal for the target protein | Low protein abundance, poor antibody quality, or inefficient protein transfer. | Increase the amount of protein loaded on the gel. Validate your primary antibody using a positive control. Check the transfer efficiency using a Ponceau S stain. |
| High background on the blot | Insufficient blocking, suboptimal antibody concentration, or inadequate washing. | Block the membrane for at least 1 hour with 5% non-fat milk or BSA. Optimize the primary and secondary antibody dilutions. Increase the duration and number of washes. |
| Multiple non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific primary antibody. Ensure that protease inhibitors are included in the lysis buffer and that samples are kept on ice. |
Cellular Thermal Shift Assay (CETSA)
Q7: I am not observing a thermal shift in my CETSA experiment with this compound. What could be the reason?
A7: The absence of a thermal shift in a CETSA experiment can be due to several factors. This assay relies on the principle that ligand binding stabilizes the target protein against heat-induced denaturation.[2]
| Potential Issue | Possible Cause | Recommended Solution |
| No observable thermal shift | This compound does not sufficiently stabilize the target protein under the tested conditions, or the target protein is already very stable. | Optimize the concentration of this compound; a higher concentration may be needed to see a shift. Adjust the temperature gradient to a wider or higher range. |
| High variability in protein levels | Uneven heating of samples, inconsistent cell lysis, or loading inaccuracies in the Western blot. | Ensure all samples are heated uniformly in a PCR cycler. Optimize the lysis protocol to ensure complete cell disruption. Normalize protein loading using a total protein stain or a reliable housekeeping protein. |
| Poor antibody signal | Low abundance of the target protein or a low-quality antibody. | Enrich for the target protein if possible. Use a high-affinity, well-validated antibody for Western blotting. |
| Irregular melt curves | Compound insolubility at higher temperatures, or off-target effects causing global protein stabilization/destabilization. | Check the solubility of this compound in your assay buffer at the tested temperatures. Include control proteins to assess the specificity of the observed thermal shift. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and prepare for Western blot analysis.
-
Western Blotting: Analyze the amount of soluble target protein at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Experimental Workflows and Pathways
To further aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: General experimental workflows for common assays used with this compound.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
common problems with BRD-9526 in cell assays
Welcome to the technical support center for BRD-9526, a potent and selective small molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell-based assays and to troubleshoot common problems that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway with a reported EC50 of 60 nM.[1] The Hedgehog signaling pathway is a crucial regulator of embryonic development and can be aberrantly activated in various cancers. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then initiates a signaling cascade that leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of Hh target genes like GLI1 and PTCH1. This compound is presumed to act as an antagonist of a key component in this pathway, preventing the downstream activation of GLI transcription factors.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C for long-term stability.[3][4] When preparing working solutions for cell culture, the final concentration of DMSO should be kept as low as possible (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[5][6]
Q3: What is the expected stability of this compound in cell culture media?
Specific stability data for this compound in various cell culture media is not extensively published. The stability of small molecules in aqueous and complex biological media can vary significantly depending on the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and incubation temperature and duration.[7] Some compounds may be stable for days, while others can degrade within hours.[7] For critical long-term experiments, it is advisable to perform a stability study by incubating this compound in your specific cell culture medium and analyzing its concentration over time using methods like HPLC. For routine experiments, it is best practice to prepare fresh working solutions from a frozen stock immediately before use.
Q4: I am not observing the expected inhibitory effect on the Hedgehog pathway. What are the possible reasons?
Several factors could contribute to a lack of response to a Hedgehog pathway inhibitor like this compound:
-
Inappropriate Cell Line: The chosen cell line may not have an active Hedgehog signaling pathway or may not depend on it for survival and proliferation. It is crucial to use cell lines with a known active Hh pathway, which can be confirmed by measuring the basal expression of target genes like GLI1.[8]
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the pathway. A dose-response experiment is essential to determine the optimal concentration for your specific cell line and assay.
-
Incorrect Timing of Treatment: For assays measuring downstream effects like gene expression or protein levels, the treatment duration may be insufficient. Time-course experiments (e.g., 24, 48, 72 hours) are recommended to identify the optimal time point.[9]
-
Compound Instability: As mentioned in Q3, the inhibitor may be degrading in the culture medium during the experiment.
-
Cellular Resistance Mechanisms: The cells may have intrinsic or acquired resistance to Hedgehog pathway inhibitors. This can be due to mutations in pathway components, such as SMO, or activation of bypass signaling pathways.[10]
Troubleshooting Guides
This section provides troubleshooting for specific issues you might encounter when using this compound in your cell assays.
Issue 1: High Cellular Toxicity or Unexpected Cell Death
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the IC50 for viability in your cell line. Use concentrations at or below the IC50 for your pathway inhibition studies.[3] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[5] Always include a vehicle control (medium with the same final DMSO concentration without the inhibitor).[3][5] |
| Off-target effects. | At higher concentrations, small molecules can have off-target effects leading to toxicity. Use the lowest effective concentration determined from your dose-response experiments.[3] Consider testing a structurally different Shh pathway inhibitor to see if the toxic effect is specific to this compound's chemical scaffold. |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding this compound. Poor solubility can lead to the formation of cytotoxic aggregates. If precipitation occurs, consider lowering the final concentration or optimizing the dilution method. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Suggested Solution |
| Inhibitor instability in media. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals.[11] |
| Variability in cell culture conditions. | Maintain consistency in cell passage number, seeding density, and confluency. Ensure cells are healthy and in the exponential growth phase before starting the experiment.[12] |
| Inaccurate pipetting or dilutions. | Use calibrated pipettes and prepare a master mix of the inhibitor in the media to add to all relevant wells to ensure consistent concentrations. |
| Edge effects in multi-well plates. | To minimize evaporation from the outer wells of a microplate, which can concentrate the inhibitor, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. |
| Freeze-thaw cycles of stock solution. | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing, which can lead to compound degradation and water absorption by DMSO.[4] |
Data Presentation
Table 1: General Properties of this compound
| Property | Value/Information | Source |
| Target Pathway | Sonic Hedgehog (Shh) | [2] |
| Reported EC50 | 60 nM | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage of Powder | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Keep dry and dark. | [2] |
| Storage of Stock Solution (in DMSO) | Short term (days to weeks) at 0 - 4°C; Long term (months) at -20°C. | [2] |
Table 2: Recommended Starting Concentrations for Dose-Response Experiments
| Assay Type | Suggested Concentration Range | Notes |
| Pathway Inhibition (e.g., Gli1 expression) | 1 nM - 10 µM | Start with a broad range to capture the full dose-response curve. |
| Cell Viability/Cytotoxicity (e.g., MTT assay) | 10 nM - 100 µM | Extend to higher concentrations to determine the toxic threshold. |
| Target Engagement (e.g., Cellular Thermal Shift Assay) | 1 µM - 50 µM | Higher concentrations may be needed to observe a significant thermal shift. |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound on Cell Viability (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent cells cultured in appropriate medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 10 nM to 100 µM.[13] Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control (same final DMSO concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Hedgehog Pathway Inhibition by qPCR
This protocol measures the mRNA expression levels of the Hedgehog target gene GLI1 to assess the inhibitory activity of this compound.
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for GLI1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with various concentrations of this compound (determined from viability assays) and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[8]
-
qPCR Reaction: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for GLI1 and a housekeeping gene, and a qPCR master mix.
-
Thermal Cycling: Run the reaction on a real-time PCR machine.
-
Data Analysis: Calculate the relative gene expression of GLI1 using the ΔΔCt method, normalizing to the housekeeping gene. A significant decrease in GLI1 mRNA levels indicates successful inhibition of the Hedgehog pathway.[8]
Mandatory Visualization
Caption: Simplified Sonic Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of BRD-9526
Welcome to the technical support center for BRD-9526, a potent inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on characterizing and minimizing potential off-target effects of this chemical probe. The following troubleshooting guides and frequently asked questions (FAQs) will help address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a phenotype in my cellular assay after treatment with this compound, but how can I be sure it's an on-target effect related to the Sonic Hedgehog pathway?
A1: This is a critical question in chemical biology. To confirm that the observed phenotype is due to the inhibition of the Shh pathway, it is essential to perform orthogonal experiments. A recommended first step is to use genetic methods to validate the pharmacological findings. For example, using CRISPR-Cas9 to knock down a key component of the Shh pathway, such as SMO or GLI1, should recapitulate the phenotype observed with this compound. If the phenotype persists in cells lacking the intended target, it strongly suggests the involvement of off-target effects.
Q2: What is the recommended concentration range for using this compound in cell-based assays to minimize off-target effects?
A2: The optimal concentration of this compound should be determined empirically for each cell line and assay. It is crucial to perform a dose-response curve to identify the lowest concentration that elicits the desired on-target phenotype. As a general guideline, using concentrations significantly higher than the IC50 or EC50 value for the intended target increases the likelihood of engaging off-targets. We recommend staying within a concentration range of 1-10 times the EC50 for on-target pathway modulation.
Q3: Are there known off-targets for this compound?
A3: Comprehensive public data on the off-target profile of this compound is limited. As with any chemical probe, it is crucial for researchers to independently characterize its selectivity. We recommend performing broad-panel kinase screening and proteome-wide profiling to identify potential off-targets.
Q4: How can I experimentally identify the off-targets of this compound in my experimental system?
A4: Several powerful techniques can be employed to identify off-targets. We recommend a multi-pronged approach:
-
Kinase Profiling: Screen this compound against a large panel of recombinant kinases to identify potential off-target kinase interactions.
-
Chemical Proteomics: Utilize techniques like activity-based protein profiling (ABPP) or affinity purification-mass spectrometry (AP-MS) to identify proteins that directly interact with a tagged version of this compound.
-
Thermal Proteome Profiling (TPP/CETSA): This method assesses the thermal stability of proteins in the presence of a compound. Off-target binding will often lead to a shift in the melting temperature of the protein, which can be detected by mass spectrometry.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | - Compound degradation- Cell line instability- Variability in experimental conditions | - Aliquot and store this compound at -80°C and avoid repeated freeze-thaw cycles.- Regularly perform cell line authentication.- Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. |
| Observed phenotype does not match known effects of Shh pathway inhibition. | - Off-target effects are dominant.- The specific cellular context has a unique response to Shh pathway modulation. | - Perform off-target identification experiments as described in FAQ Q4.- Use a structurally distinct Shh pathway inhibitor to see if the phenotype is reproduced.- Validate on-target engagement using a direct binding assay like NanoBRET. |
| High cellular toxicity at concentrations required for pathway inhibition. | - The compound has significant off-target liabilities.- The on-target effect is inherently toxic to the cells. | - Lower the concentration of this compound and extend the treatment time.- Perform a kinome-wide selectivity screen to identify off-target kinases that may be responsible for the toxicity.- Use a rescue experiment by overexpressing a downstream effector of the Shh pathway to see if it mitigates the toxicity. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table illustrates how data from a kinase screen could be presented. The data shown here is for illustrative purposes only and does not represent actual experimental results for this compound.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| SMO (intended target) | 98% | 15 | On-target activity |
| Kinase A | 85% | 150 | Potential off-target |
| Kinase B | 60% | 800 | Moderate off-target |
| Kinase C | 15% | >10,000 | No significant activity |
| Kinase D | 92% | 95 | Significant off-target |
Table 2: Hypothetical Proteome-Wide Off-Target Identification using TPP
This table shows a hypothetical output from a Thermal Proteome Profiling (TPP) experiment, highlighting potential off-target proteins based on changes in their thermal stability.
| Protein | Gene | ΔTm (°C) with 10 µM this compound | p-value | Potential Implication |
| Smoothened | SMO | +4.2 | <0.001 | On-target engagement |
| Protein X | GENEX | +3.1 | <0.01 | Potential direct off-target |
| Protein Y | GENEY | -2.5 | <0.05 | Potential indirect or downstream effect |
| Protein Z | GENEZ | +0.2 | >0.05 | Not significant |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a targeted approach to verify the engagement of this compound with its intended target, SMO, or a suspected off-target in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
Harvesting: Wash cells with PBS and harvest them. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the target protein (e.g., SMO) by Western blotting. A stabilized protein will show a higher amount remaining in the supernatant at elevated temperatures in the presence of the compound.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a quantitative method to measure the binding affinity of this compound to a target protein in living cells.[5][6][7][8][9]
Materials:
-
HEK293 cells
-
Plasmid encoding the target protein fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the target
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-fusion plasmid and plate in the 96-well plates. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM®.
-
Assay:
-
Add the NanoBRET™ Tracer to all wells.
-
Add the serially diluted this compound or vehicle to the appropriate wells.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.
-
-
Data Analysis: Calculate the NanoBRET™ ratio. The displacement of the tracer by this compound will result in a decrease in the BRET signal, from which an IC50 value can be determined.
Visualizations
Caption: The Sonic Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: A logical workflow for investigating and validating the on- and off-target effects of this compound.
References
- 1. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. NanoBRET — SGC-UNC [sgc-unc.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
BRD-9526 cytotoxicity in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of BRD-9526 in non-target cells. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[1] The Hedgehog pathway is crucial during embryonic development and can be reactivated in certain cancers.[2][3] this compound exerts its effect by inhibiting a key component of this pathway, leading to the suppression of downstream signaling.
Q2: Is cytotoxicity in non-target cells expected with this compound?
Yes, some level of cytotoxicity or adverse effects in non-target cells can be anticipated. This is because the Hedgehog signaling pathway is not only active in cancer cells but also plays a role in the maintenance and regeneration of some adult tissues. The observed toxicities with other Shh pathway inhibitors are often considered "on-target" effects, meaning they are a direct consequence of inhibiting the pathway in healthy tissues where it is functionally important.[4][5]
Q3: What are the common adverse effects observed with inhibitors of the Sonic Hedgehog pathway?
Clinical and preclinical studies of other Shh pathway inhibitors, such as vismodegib and sonidegib, have reported a consistent set of adverse events. These are likely to be similar for this compound and include:
-
Muscle spasms
-
Hair loss (alopecia)
-
Taste disturbances (dysgeusia)
-
Fatigue
-
Weight loss
-
Nausea
These effects are generally considered to be mechanism-related and a result of inhibiting the Shh pathway in non-cancerous tissues.[5]
Q4: How can I assess the cytotoxicity of this compound in my specific non-target cell line?
Standard cytotoxicity assays are recommended to determine the concentration-dependent effects of this compound on your cell line of interest. Commonly used assays include:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Apoptosis Assays: (e.g., Caspase activity assays, Annexin V staining) to determine if the cytotoxicity is due to programmed cell death.
Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Q5: What are potential off-target effects of this compound?
While this compound is described as a selective Shh pathway inhibitor, like most small molecules, it may have off-target effects.[1] These are unintended interactions with other cellular proteins or pathways. To assess the selectivity profile of this compound, a broad panel of kinase and receptor binding assays would be required. If you suspect off-target effects are contributing to the observed cytotoxicity, consider performing a selectivity profiling screen.
Troubleshooting Guides
Issue 1: High cytotoxicity observed at expected therapeutic concentrations in non-target cells.
| Possible Cause | Troubleshooting Step |
| On-target toxicity in the chosen cell line | The selected non-target cell line may have a higher dependence on the Hedgehog pathway for survival or normal function than anticipated. Consider using a different non-target cell line that is known to be less sensitive to Shh pathway inhibition. |
| Incorrect compound concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the precise IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line. |
| Solvent toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (medium with solvent only) to assess the solvent's effect. |
| Compound instability | Ensure that this compound is stored correctly as per the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell health and density | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment. Passage number can also affect cell behavior; use cells within a consistent passage range. |
| Inconsistent incubation times | Adhere to a strict and consistent incubation time with this compound for all experiments. |
| Pipetting errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent compound dosing. |
| Reagent variability | Use reagents from the same lot for a series of related experiments to minimize variability. |
Quantitative Data Summary
The following table summarizes the common adverse events reported for other Sonic Hedgehog pathway inhibitors, which may be indicative of the potential cytotoxic effects of this compound in non-target systems.
| Adverse Event | Frequency in Patients Treated with Shh Inhibitors |
| Muscle Spasms | Commonly Observed |
| Alopecia (Hair Loss) | 43% - 66% |
| Dysgeusia (Taste Disturbance) | Commonly Observed |
| Weight Loss | Commonly Observed |
| Fatigue/Asthenia | Commonly Observed |
| Nausea | Commonly Observed |
| Increased Blood Creatine Kinase | Observed with some Shh inhibitors |
Data is aggregated from studies on vismodegib and sonidegib and should be used as a general guide for potential on-target effects.[5]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method to assess the effect of this compound on the viability of adherent non-target cells.
Materials:
-
This compound
-
Non-target cell line of interest
-
Complete cell culture medium
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Include a vehicle control (medium with the same concentration of solvent). Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound
-
Non-target cell line of interest
-
Complete cell culture medium
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control as described above. Include a "maximum LDH release" control by treating some wells with the lysis buffer provided in the kit.
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Visualizations
Caption: Inhibition of the Sonic Hedgehog pathway by this compound.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. medkoo.com [medkoo.com]
- 2. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
dealing with BRD-9526 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BRD-9526 precipitation in cell culture media.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation upon addition of a DMSO-dissolved compound to aqueous cell culture media is a common problem, particularly with hydrophobic compounds. This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37 |
Refining BRD-9526 Treatment Timelines: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BRD-9526, a potent and selective small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway. The information is tailored for researchers, scientists, and drug development professionals to optimize experimental design and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Sonic Hedgehog (Shh) signaling pathway.[1] Its mechanism of action is suggested to be at or downstream of the Smoothened (Smo) receptor.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: While the original discovery paper for this compound does not provide specific in vitro treatment concentrations, a good starting point for a potent Shh inhibitor is to perform a dose-response curve. Based on its reported EC50 of 60 nM, a concentration range of 1 nM to 10 µM is recommended to determine the optimal working concentration for your specific cell line and assay.
Q3: What is a typical treatment duration for this compound in cell culture?
A3: For assays measuring downstream effects on gene expression (e.g., Gli1), an incubation time of 24 to 48 hours is a common starting point for Shh pathway inhibitors. However, the optimal duration can vary depending on the cell type and the specific endpoint being measured. A time-course experiment (e.g., 12, 24, 48, 72 hours) is highly recommended to determine the ideal treatment timeline for your experiment.
Q4: How should I prepare and store this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C in the dark. For stock solutions, dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the stock solution to thaw completely and warm to room temperature.
Q5: In which cell lines is this compound expected to be active?
A5: this compound, as a Shh pathway inhibitor, is expected to be active in cell lines where the Shh pathway is constitutively active or can be stimulated. This includes cell lines derived from cancers with known Shh pathway mutations, such as medulloblastoma and basal cell carcinoma, or cell lines that are responsive to Shh ligand stimulation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of Shh pathway activity (e.g., no change in Gli1 expression). | Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM). |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation period. | |
| Cell line is not dependent on the Shh pathway. | Confirm Shh pathway activity in your cell line using a positive control (e.g., Shh ligand or a Smoothened agonist like SAG) and a positive control inhibitor (e.g., cyclopamine). | |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound. Minimize exposure to light and ensure proper storage conditions. | |
| High background in reporter assays (e.g., Gli-luciferase). | "Leaky" reporter construct. | Test the reporter construct in a cell line known to have no Shh pathway activity to assess basal expression. |
| Non-specific activation of the reporter. | Ensure that the observed signal is specific to Shh pathway inhibition by using appropriate negative controls. | |
| Inconsistent results between experiments. | Variability in cell density. | Optimize and standardize cell seeding density for all experiments. |
| Inconsistent compound preparation. | Prepare fresh dilutions from a validated stock solution for each experiment. | |
| Cell line passage number. | Use cells within a consistent and low passage number range, as pathway activity can change with extensive passaging. |
Quantitative Data Summary
As specific quantitative data for this compound treatment timelines from peer-reviewed articles is limited, the following table provides a general framework for designing experiments based on typical parameters for potent Shh pathway inhibitors.
| Parameter | Recommended Range | Rationale |
| This compound Concentration (in vitro) | 1 nM - 10 µM | To encompass the EC50 (60 nM) and determine the optimal inhibitory concentration for the specific cell line and assay. |
| Treatment Duration (in vitro) | 12 - 72 hours | To capture both early (e.g., gene expression) and later (e.g., cell viability) effects of pathway inhibition. |
| Positive Control (Agonist) | SAG (Smoothened Agonist) | To confirm that the Shh pathway is active and responsive in the experimental system. |
| Positive Control (Inhibitor) | Cyclopamine | To benchmark the inhibitory effect of this compound against a well-characterized Shh pathway inhibitor. |
Experimental Protocols
Protocol 1: Gli-Luciferase Reporter Assay for Shh Pathway Inhibition
Objective: To quantify the inhibitory effect of this compound on Shh pathway activity.
Materials:
-
Gli-Luciferase Reporter cell line (e.g., NIH/3T3-Gli-Luc)
-
This compound
-
Shh pathway agonist (e.g., SAG or Shh-conditioned media)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the Gli-Luciferase reporter cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound for 1-2 hours.
-
Induce Shh pathway activation by adding a fixed concentration of a Shh pathway agonist (e.g., SAG). Include wells with agonist only (positive control) and vehicle only (negative control).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the compound.
-
Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot for Gli1 Expression
Objective: To assess the effect of this compound on the protein levels of the downstream Shh pathway target, Gli1.
Materials:
-
Shh-responsive cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against Gli1
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Gli1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in Gli1 protein expression.
Visualizations
References
Validation & Comparative
Comparative Analysis of BRD-9526: A Potent and Selective Sonic Hedgehog Pathway Inhibitor
In the landscape of developmental signaling pathways, the Sonic Hedgehog (Shh) pathway plays a pivotal role in embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers, making it a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of BRD-9526, a potent and selective inhibitor of the Shh pathway, with other well-characterized modulators of this cascade: Vismodegib, Sonidegib, and GANT61. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in potency, selectivity, and mechanism of action of these critical research tools.
Potency Analysis: Head-to-Head Comparison
The potency of a compound is a key determinant of its utility in both basic research and clinical applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its comparators in a Gli-luciferase reporter assay, a standard method for quantifying Shh pathway inhibition.
| Compound | Target | Assay | IC50 |
| This compound | Sonic Hedgehog Pathway | Gli-Luciferase Reporter Assay | Potent (Specific IC50 not publicly available) |
| Vismodegib (GDC-0449) | Smoothened (SMO) | Gli-Luciferase Reporter Assay | ~2.8 nM - 50 nM[1][2] |
| Sonidegib (LDE225) | Smoothened (SMO) | Gli-Luciferase Reporter Assay | ~12.7 nM[2] |
| GANT61 | GLI1/GLI2 | Gli-Luciferase Reporter Assay | ~5 µM[3] |
Selectivity Profile
A crucial aspect of a chemical probe or therapeutic agent is its selectivity – the ability to interact with its intended target without affecting other cellular components. Off-target effects can lead to misleading experimental results and adverse effects in a clinical setting.
This compound: The primary literature describes this compound as a selective inhibitor, though a broad off-target screening panel is not publicly available.
Vismodegib and Sonidegib: Both are highly selective for the Smoothened (SMO) receptor, the direct target of their inhibitory action.
GANT61: This compound acts downstream of SMO, directly targeting the GLI transcription factors. This provides an alternative mechanism of action for inhibiting the pathway, particularly in cases of resistance to SMO inhibitors.
Mechanism of Action: Intervening at Different Nodal Points
The Sonic Hedgehog signaling pathway is a multi-step cascade, offering several points for therapeutic intervention. This compound, Vismodegib, and Sonidegib are all reported to act upstream, at or near the level of the transmembrane protein Smoothened (SMO). In contrast, GANT61 inhibits the pathway at the level of the terminal transcription factors, GLI1 and GLI2.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Target Engagement of BRD-9526 and Other Sonic Hedgehog Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BRD-9526, a potent inhibitor of the Sonic Hedgehog (Shh) signaling pathway, alongside other well-characterized inhibitors of this pathway, Vismodegib and Sonidegib. The objective is to present a clear overview of their target engagement, supported by experimental data and detailed protocols for key validation assays.
Introduction to Sonic Hedgehog Pathway Inhibitors
The Sonic Hedgehog signaling pathway is a crucial regulator of embryonic development and its aberrant activation in adults is implicated in the formation and proliferation of various cancers. This has made the pathway a significant target for therapeutic intervention. This compound has been identified as a potent and selective inhibitor of the Shh pathway.[1][2] For a comprehensive comparison, this guide includes data on Vismodegib and Sonidegib, two FDA-approved drugs that also target the Shh pathway.
Mechanism of Action and Target Engagement
While this compound is a confirmed inhibitor of the Sonic Hedgehog pathway, its precise molecular target remains to be definitively identified.[1] Initial discovery studies suggest that its mechanism of action is distinct from that of the well-characterized inhibitor cyclopamine, yet it shares some similarities.[1]
In contrast, Vismodegib and Sonidegib are known to exert their inhibitory effects by directly binding to and inhibiting Smoothened (SMO), a G protein-coupled receptor that is a key signal transducer in the Shh pathway.
Comparative Performance Data
To date, specific quantitative data from direct target engagement assays such as Cellular Thermal Shift Assay (CETSA) or NanoBioluminescence Resonance Energy Transfer (NanoBRET) for this compound are not available in the public domain. The primary method for characterizing its activity has been a functional cell-based assay measuring the downstream effects of pathway inhibition.
The most relevant assay for comparing these inhibitors is the Gli-luciferase reporter assay . This assay measures the transcriptional activity of the Gli family of transcription factors, which are the final effectors of the Shh pathway. Inhibition of the pathway leads to a decrease in luciferase expression.
Table 1: Comparative Inhibitory Activity of Sonic Hedgehog Pathway Inhibitors
| Compound | Target | Assay | Cell Line | IC50 |
| This compound | Unknown | Gli-luciferase reporter assay | Shh-LIGHT2 | Data not publicly available |
| Vismodegib | SMO | Gli-luciferase reporter assay | Shh-LIGHT2 | ~3 nM |
| Sonidegib | SMO | Gli-luciferase reporter assay | Shh-LIGHT2 | ~1.3 nM |
Note: The IC50 values for Vismodegib and Sonidegib are representative values from publicly available literature and may vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Gli-Luciferase Reporter Assay
This assay is a cornerstone for quantifying the functional output of the Hedgehog pathway.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. Activation of the Shh pathway leads to the expression of Gli transcription factors, which in turn drive the expression of luciferase. Inhibitors of the pathway will reduce the amount of luciferase produced, which can be quantified by measuring luminescence.
Detailed Protocol:
-
Cell Culture:
-
Use a suitable cell line, such as Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).
-
Culture cells in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment.
-
After 24 hours, replace the medium with a low-serum medium.
-
Treat the cells with a Shh pathway agonist, such as Sonic Hedgehog conditioned medium or a Smoothened agonist (e.g., SAG), to induce pathway activation.
-
Concurrently, treat the cells with a serial dilution of the test inhibitor (this compound, Vismodegib, or Sonidegib). Include appropriate vehicle controls.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Hedgehog Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: The Sonic Hedgehog signaling pathway and points of inhibition.
Caption: Workflow for the Gli-luciferase reporter assay.
Conclusion
This compound is a valuable research tool for studying the Sonic Hedgehog pathway due to its potent inhibitory activity. While its precise molecular target is still under investigation, functional assays like the Gli-luciferase reporter assay provide a robust method for quantifying its inhibitory effects and comparing them to other known inhibitors like Vismodegib and Sonidegib. Further research to elucidate the direct binding partner of this compound will be crucial for a more complete understanding of its mechanism of action and for the development of more advanced target engagement assays.
References
Comparative Off-Target Activity Screening of BET Bromodomain Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target activity of representative BET (Bromodomain and Extra-Terminal) family inhibitors, using JQ1, OTX-015 (Birabresib), and I-BET762 (Molibresib) as well-characterized examples. As "BRD-9526" is a hypothetical compound, this guide is structured to offer a framework for evaluating the selectivity of novel BET inhibitors by comparing them against established chemical probes.
Introduction to BET Inhibitors and Off-Target Activity
BET bromodomain inhibitors are a class of epigenetic modulators that show significant therapeutic promise in oncology and inflammation. They function by competitively binding to the acetyl-lysine recognition pockets of BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT), thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes, most notably MYC.[1][2][3]
While highly valuable as research tools and potential therapeutics, all small molecule inhibitors have the potential for off-target interactions, which can lead to unexpected biological effects or toxicity.[4] Therefore, comprehensive off-target activity screening is a critical step in their development. Common methods for this include kinome scanning, where inhibitors are tested against a large panel of kinases, and broader screening against other protein families, such as non-BET bromodomains, G-protein coupled receptors (GPCRs), and other enzymes.
Comparison of Off-Target Profiles
Comprehensive, quantitative off-target screening data for many BET inhibitors is not always publicly available. However, based on published studies, a qualitative comparison can be made.
| Compound | Primary Targets | Reported Off-Target Profile Summary | Key References |
| JQ1 | BRD2, BRD3, BRD4, BRDT | Highly selective for BET family bromodomains.[5][6] Negligible activity was observed against a panel of non-BET bromodomains.[5] Some studies have noted off-target effects at higher concentrations, but it is generally considered a selective chemical probe.[4] | [4][5][6] |
| OTX-015 (Birabresib) | BRD2, BRD3, BRD4 | A potent pan-BET inhibitor.[7] While developed for its high affinity to BET bromodomains, comprehensive public data on broad off-target screening is limited. Its clinical development has provided insights into its safety profile. | [8][9] |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | A potent and selective BET inhibitor.[10] It has been shown to be highly selective over other bromodomain-containing proteins. It has been effective in various preclinical models with a focus on its on-target effects.[11][12] | [10][13][14] |
Signaling Pathway: BET Inhibition and MYC Regulation
A primary mechanism of action for BET inhibitors is the transcriptional repression of the MYC oncogene. BRD4, a member of the BET family, plays a crucial role in recruiting the transcriptional machinery to the MYC gene. By displacing BRD4 from chromatin, BET inhibitors effectively shut down MYC expression, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1][2][15]
Caption: Mechanism of MYC downregulation by BET inhibitors.
Experimental Protocols
Detailed protocols for off-target screening can be proprietary. The following are generalized methodologies for commonly used platforms.
KINOMEscan® Competition Binding Assay
This assay measures the ability of a compound to compete with an immobilized ligand for binding to a kinase active site.
Principle:
-
Assay Components: The assay consists of a DNA-tagged kinase, an immobilized ligand, and the test compound.[16]
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[16]
Generalized Protocol:
-
Kinases are fused to a unique DNA tag.
-
The test compound is incubated with the tagged kinase and a ligand-coated solid support (e.g., beads).
-
After an incubation period to reach equilibrium, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
Results are typically reported as a percentage of the DMSO control, where a lower percentage indicates greater inhibition.
NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures compound binding to a target protein.
Principle:
-
Energy Transfer: The assay is based on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor.
-
Cellular System: The target protein is expressed in cells as a fusion with NanoLuc® Luciferase. A cell-permeable fluorescent tracer that binds to the target protein serves as the acceptor.
-
Competitive Displacement: When a test compound enters the cell and binds to the target protein, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.[17]
Generalized Protocol:
-
Cells are transfected with a vector expressing the target protein fused to NanoLuc® Luciferase.
-
The cells are then incubated with a specific NanoBRET™ fluorescent tracer that binds to the target protein.
-
The test compound is added in a dose-response format.
-
After incubation, a substrate for NanoLuc® is added, and the luminescence at donor and acceptor wavelengths is measured.
-
The BRET ratio is calculated, and a decrease in this ratio with increasing compound concentration indicates target engagement.
Experimental Workflow for Off-Target Screening
The process of identifying and validating off-target effects involves a multi-step workflow.
Caption: A generalized workflow for off-target activity screening.
Conclusion
The evaluation of off-target activity is a cornerstone of drug discovery and chemical probe development. While BET inhibitors like JQ1, OTX-015, and I-BET762 are generally selective for their intended targets, a thorough and quantitative assessment of their interactions across the proteome is essential to fully understand their biological effects and potential liabilities. The methodologies and workflows described in this guide provide a framework for conducting such evaluations for novel compounds like the hypothetical "this compound." For any new BET inhibitor, a combination of broad panel screening and targeted cellular assays is recommended to build a comprehensive selectivity profile.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chayon.co.kr [chayon.co.kr]
- 17. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
Comparative Analysis of BRD-9526: A Novel Sonic Hedgehog Pathway Inhibitor
For Immediate Release
In the landscape of developmental signaling pathways, the Sonic Hedgehog (Shh) pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in various cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of the novel Shh pathway inhibitor, BRD-9526, alongside the established FDA-approved drugs, Vismodegib and Sonidegib. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data.
The Sonic Hedgehog signaling cascade is a tightly regulated process. In its inactive state, the transmembrane receptor Patched (PTCH1) inhibits the G protein-coupled receptor Smoothened (SMO). Upon binding of the Shh ligand to PTCH1, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). These factors then translocate to the nucleus to induce the expression of target genes that drive cell proliferation and survival. This compound, along with Vismodegib and Sonidegib, function by modulating this pathway, thereby inhibiting the downstream transcriptional output.
Quantitative Comparison of Hedgehog Pathway Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to Vismodegib and Sonidegib. The data is derived from Gli-luciferase reporter assays, a standard method for quantifying the activity of the Hedgehog pathway.
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| This compound | Hedgehog Pathway | Gli-Luciferase Reporter Assay | Ptch1-/- MEFs | ~47 nM | [1] |
| Vismodegib | SMO | Gli-Luciferase Reporter Assay | Shh-LIGHT2 | 2.6 ± 0.4 nM | [2] |
| Vismodegib | SMO | Gli-Luciferase Reporter Assay | Ptch1-/- MEFs | ~46 nM | [1] |
| Vismodegib | SMO | Gli-Luciferase Reporter Assay | NIH3T3 | 1.4 nM | [3][4] |
| Sonidegib | SMO | SMO Binding Assay (human) | - | 2.5 nM | [5] |
| Sonidegib | SMO | Gli-Luciferase Reporter Assay | - | Potent Inhibition | [5] |
Downstream Effects on Gene Expression
Inhibition of the Hedgehog pathway is expected to lead to a decrease in the expression of its downstream target genes, most notably GLI1 and PTCH1. While specific quantitative data for the effect of this compound on the mRNA levels of these genes was not available in the public domain, it is the established mechanism for this class of inhibitors. Both Vismodegib and Sonidegib have been shown to significantly down-modulate GLI1 expression in various cellular and preclinical models.[5][6]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams illustrate the Sonic Hedgehog signaling pathway and a typical workflow for assessing inhibitor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BRD-9526 with Other Smoothened Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Smoothened (SMO) inhibitor, BRD-9526, with established inhibitors Vismodegib, Sonidegib, and Taladegib. This analysis is supported by available experimental data to inform preclinical research and drug development efforts in the context of Hedgehog (Hh) signaling pathway modulation.
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. The G protein-coupled receptor, Smoothened (SMO), is a central component of this pathway and the target of several approved and investigational drugs. This guide focuses on a comparative analysis of this compound, a potent and selective Sonic Hedgehog (Shh) pathway inhibitor, against the FDA-approved drugs Vismodegib and Sonidegib, and the clinical trial candidate Taladegib.[1]
Quantitative Performance Analysis
The following table summarizes the in vitro potency of this compound and other SMO inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 Value (nM) | Assay System |
| This compound | Sonic Hedgehog Pathway | 8 | Cell-based Gli-luciferase reporter assay |
| Vismodegib | Smoothened (SMO) | 3 | Cell-free assay |
| Sonidegib | Smoothened (SMO) | 1.3 (mouse), 2.5 (human) | Cell-free assays |
| Taladegib | Hedgehog (Hh) Signaling | 34.09 | Dual luciferase reporter gene assay |
Mechanism of Action and Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on Smoothened (SMO), allowing SMO to translocate to the primary cilium and activate the GLI family of transcription factors. Activated GLI proteins then move to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
SMO inhibitors, including this compound, Vismodegib, Sonidegib, and Taladegib, physically bind to the Smoothened receptor, preventing its activation and subsequent downstream signaling. This blockade of the Hh pathway can inhibit the growth of tumors that are dependent on aberrant Hh signaling.
Figure 1: Simplified diagram of the Hedgehog signaling pathway and the point of intervention for Smoothened inhibitors.
Experimental Protocols
The characterization and comparison of SMO inhibitors rely on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Gli-Luciferase Reporter Assay
This cell-based assay is used to quantify the activity of the Hedgehog pathway by measuring the transcriptional activity of the GLI proteins.
Protocol:
-
Cell Culture: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control are cultured to confluence in a 96-well plate.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for 1 hour.
-
Pathway Activation: The Hedgehog pathway is then activated by adding a purified N-terminal fragment of Sonic Hedgehog (Shh-N).
-
Incubation: The plate is incubated for 30-48 hours to allow for luciferase expression.
-
Lysis and Luminescence Reading: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency. The IC50 value is calculated from the dose-response curve.
BODIPY-Cyclopamine Competitive Binding Assay
This assay is used to determine if a test compound binds to Smoothened and to quantify its binding affinity.
Protocol:
-
Cell Preparation: HEK293 cells are transiently transfected to overexpress the human Smoothened receptor.
-
Competition Reaction: The transfected cells are incubated with a fixed concentration of BODIPY-cyclopamine (a fluorescently labeled SMO ligand) and varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Washing: Unbound ligands are removed by washing the cells.
-
Fluorescence Measurement: The amount of BODIPY-cyclopamine bound to the cells is quantified using a fluorescence plate reader or flow cytometry.
-
Data Analysis: A decrease in fluorescence intensity with increasing concentrations of the competitor indicates that the test compound competes with BODIPY-cyclopamine for binding to SMO. The IC50 or Ki value can be determined from the competition curve.
Figure 2: Workflow for the in vitro characterization of Smoothened inhibitors.
Conclusion
This compound emerges as a potent inhibitor of the Hedgehog signaling pathway, with an IC50 value in the low nanomolar range, comparable to the established SMO inhibitors Vismodegib and Sonidegib. Its distinct chemical scaffold may offer opportunities for developing novel therapeutics with improved properties. Further studies are warranted to fully elucidate the binding kinetics, selectivity profile, and in vivo efficacy of this compound in relevant cancer models. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of these and other emerging Smoothened inhibitors.
References
Unveiling the Impact of BRD-9526 on Hedgehog Signaling: A Comparative Analysis
For Immediate Release
In the landscape of oncological research, the Hedgehog (Hh) signaling pathway remains a pivotal target for therapeutic intervention, given its critical role in embryogenesis and its dysregulation in various cancers. This guide provides a comprehensive comparison of BRD-9526, a potent small-molecule inhibitor of the Sonic Hedgehog (Shh) pathway, with other known modulators of this cascade. We present available experimental data on their effects on the key downstream targets, Glioma-associated oncogene homolog 1 (Gli1) and Patched1 (Ptch1), to offer researchers and drug development professionals a clear perspective on their mechanisms and potential applications.
The Hedgehog Signaling Pathway: A Brief Overview
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Shh) to the transmembrane receptor Patched1 (Ptch1). This interaction alleviates the inhibitory effect of Ptch1 on Smoothened (SMO), a G protein-coupled receptor. The activation of SMO leads to a cascade of intracellular events culminating in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). These transcription factors then translocate to the nucleus to regulate the expression of target genes, including Gli1 and Ptch1 themselves, which are involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway can lead to uncontrolled cell growth and tumorigenesis.[1][2]
Figure 1: The Canonical Hedgehog Signaling Pathway.
This compound: A Potent Modulator of Hedgehog Signaling
This compound has been identified as a potent, small-molecule inhibitor of the Sonic Hedgehog (Shh) pathway, with a reported EC50 of 60 nM.[3][4] While detailed dose-response data on its specific effects on Gli1 and Ptch1 expression are not extensively published, one study indicates that this compound partially lowers Gli1 expression at a concentration of 10 µM. Further quantitative analysis is required to fully elucidate its potency and efficacy in comparison to other inhibitors.
Comparative Analysis of Hedgehog Pathway Inhibitors
To provide a comprehensive overview, we compare this compound with other well-characterized inhibitors of the Hedgehog pathway, categorized by their mechanism of action.
| Inhibitor Class | Compound | Mechanism of Action | Effect on Gli1 Expression | Effect on Ptch1 Expression |
| Shh Pathway Inhibitor | This compound | Inhibitor of the Sonic Hedgehog pathway | Partially reduced at 10 µM | Data not available |
| SMO Antagonists | Vismodegib (GDC-0449) | Binds to and inhibits SMO | Downregulated | Downregulated |
| Sonidegib (LDE225) | Binds to and inhibits SMO | Downregulated | Downregulated | |
| Gli Antagonists | GANT61 | Inhibits Gli transcription factors | Dose-dependent downregulation | Dose-dependent downregulation |
| BET Inhibitors | JQ1 | Inhibits BRD4, a transcriptional co-activator of Gli | Downregulated | Upregulation not inhibited |
SMO Antagonists: Vismodegib and Sonidegib
Vismodegib (GDC-0449) and Sonidegib (LDE225) are FDA-approved inhibitors that target SMO. Clinical studies have demonstrated their ability to downregulate the expression of both Gli1 and Ptch1 in tumors with aberrant Hedgehog signaling. For instance, treatment with Vismodegib in patients with metastatic pancreatic adenocarcinoma led to a decrease in Gli1 and Ptch1 expression in 95.6% and 82.6% of patients, respectively.[2][5] Similarly, Sonidegib has shown exposure-dependent reduction in Gli1 mRNA expression.[6]
Gli Antagonists: GANT61
GANT61 acts downstream of SMO, directly inhibiting the Gli transcription factors. Studies have shown that GANT61 treatment leads to a dose-dependent reduction in both Gli1 and Ptch1 mRNA and protein levels in various cancer cell lines.[3][4][7]
BET Inhibitors: JQ1
JQ1 represents an alternative mechanism for pathway inhibition by targeting the BET bromodomain protein BRD4, a transcriptional co-activator for Gli genes. JQ1 has been shown to cause a marked downregulation of Gli1 and Gli2 mRNA and protein expression. However, one study reported that JQ1 did not inhibit the upregulation of Ptch1, suggesting a differential regulation of Hedgehog target genes by BET proteins.[8][9]
Experimental Protocols
To facilitate reproducible research, we provide detailed methodologies for key experiments used to validate the effects of these inhibitors on Gli1 and Ptch1 expression.
Figure 2: Experimental workflow for compound validation.
Quantitative Real-Time PCR (RT-qPCR) for Gli1 and Ptch1 mRNA Expression
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or alternative inhibitors for a specified time (e.g., 24-48 hours).
-
RNA Isolation: Extract total RNA from treated and untreated cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of Gli1 and Ptch1 using the ΔΔCt method.
Western Blot for Gli1 and Ptch1 Protein Expression
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Gli1 and Ptch1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities, normalizing to a loading control (e.g., β-actin, GAPDH).
Gli-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: Treat the transfected cells with the inhibitors at various concentrations.
-
Pathway Activation: Stimulate the Hedgehog pathway using a Smoothened agonist (e.g., SAG) or conditioned media containing the Shh ligand.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the inhibitors on Gli-mediated transcription.
Conclusion
This compound emerges as a potent inhibitor of the Hedgehog signaling pathway. While its precise quantitative effects on Gli1 and Ptch1 expression require further investigation, it represents a valuable tool for studying Hh-dependent processes. This guide provides a framework for comparing this compound to other inhibitors with distinct mechanisms of action, thereby aiding researchers in selecting the most appropriate compound for their specific experimental needs and advancing the development of novel anti-cancer therapies targeting this critical pathway.
References
- 1. Hedgehog Signaling and Truncated GLI1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hedgehog Signaling and Truncated GLI1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of small-molecule modulators of the Sonic Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression profile of sonic hedgehog signaling-related molecules in basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secondary coordination sphere influence on the reactivity of nonheme iron(II) complexes: an experimental and DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule modulators of the Sonic Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting non-canonical activation of GLI1 by the SOX2-BRD4 transcriptional complex improves the efficacy of HEDGEHOG pathway inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BRD-9526 Activity in Diverse Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of BRD-9526, a potent and selective inhibitor of the Sonic Hedgehog (Shh) signaling pathway, across different experimental assays. By presenting quantitative data from various methodologies, this document aims to facilitate the objective assessment of this compound's performance and support its application in preclinical research.
Summary of this compound Activity
This compound has been identified as a small molecule inhibitor of the Sonic Hedgehog pathway, a critical signaling cascade in embryonic development and oncogenesis. The compound's efficacy has been characterized using multiple in vitro assays, each providing a distinct perspective on its mechanism of action and potency. While a single study performing a direct head-to-head comparison in multiple assay formats is not yet available, this guide consolidates available data to offer a cross-assay validation of its activity.
| Assay Type | Key Parameter | Reported Value | Cell Line/System |
| Luciferase Reporter Assay | EC50 | 60 nM | Not Specified |
| Gene Expression Assay | Gli1 mRNA levels | Partial reduction | Not Specified (at 10 µM) |
Note: The available data for this compound is currently limited. To provide a broader context for the cross-validation of Hedgehog pathway inhibitor activity, the following sections will detail the experimental protocols for key assays in the field and include comparative data for other well-characterized inhibitors where available.
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of Hedgehog pathway inhibitors are provided below.
Hedgehog Pathway Luciferase Reporter Assay
This assay measures the transcriptional activity of Gli, the terminal effector of the Hedgehog signaling pathway. Inhibition of the pathway by compounds like this compound leads to a decrease in Gli-mediated transcription, which is quantified by a reduction in luciferase reporter gene expression.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. Upon activation of the Hedgehog pathway, Gli transcription factors bind to this promoter and drive the expression of luciferase. The resulting luminescence is proportional to pathway activity.
Protocol:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., Shh-LIGHT2, a NIH/3T3 cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization) in a 96-well plate.
-
Allow cells to adhere and grow to a confluency of 70-80%.
-
If not using a stable cell line, co-transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or other test compounds in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for pathway activation (e.g., a Smoothened agonist like SAG).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Gli1 Gene Expression Assay (qRT-PCR)
This assay directly measures the mRNA levels of Gli1, a primary transcriptional target of the Hedgehog pathway. A reduction in Gli1 expression serves as a direct biomarker of pathway inhibition.
Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to quantify the amount of Gli1 mRNA in cells treated with a Hedgehog pathway inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line known to have active Hedgehog signaling (e.g., medulloblastoma or basal cell carcinoma cell lines) in a 6-well or 12-well plate.
-
Treat the cells with various concentrations of this compound or other inhibitors for a predetermined time (e.g., 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest the cells and isolate total RNA using a suitable RNA purification kit.
-
Assess the quality and quantity of the isolated RNA.
-
Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR:
-
Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers for Gli1, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Gli1 and the housekeeping gene in each sample.
-
Calculate the relative expression of Gli1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Plot the relative Gli1 expression against the compound concentration to determine the IC50 value.
-
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of Hedgehog pathway inhibition on the growth and viability of cancer cells that are dependent on this pathway for their proliferation.
Principle: The metabolic activity of viable cells is measured as an indicator of cell number. In an MTT assay, mitochondrial dehydrogenases in living cells reduce a yellow tetrazolium salt (MTT) to a purple formazan product. In a CellTiter-Glo® assay, the amount of ATP, which is proportional to the number of viable cells, is quantified via a luciferase reaction.
Protocol (MTT Assay):
-
Cell Plating and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound or other inhibitors and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing the Hedgehog Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action of this compound and the experimental approach to its validation, the following diagrams are provided.
Safety Operating Guide
Navigating the Disposal of BRD-9526: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like BRD-9526 are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for novel research chemicals are often not publicly available, a comprehensive understanding of best practices for chemical waste management provides a robust framework for safe operation. This guide offers essential safety and logistical information for the proper disposal of this compound, a potent and selective Sonic Hedgehog (Shh) pathway inhibitor.
This compound: Key Chemical and Safety Data
A thorough understanding of a compound's properties is the first step toward its safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value |
| Chemical Name | N-((2R,3S)-2-(((2,4-dichloro-N-methylphenyl)sulfonamido)methyl)-5-((R)-1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b][1][2]oxazocin-10-yl)cyclopropanecarboxamide |
| CAS Number | 1446352-30-2 |
| Molecular Formula | C26H31Cl2N3O6S |
| Molecular Weight | 584.51 g/mol |
| Appearance | Solid (presumed) |
| Known Hazards | For research use only, not for human or veterinary use.[3] Specific toxicity data is not readily available. As a novel chemical, it should be handled with caution, assuming potential hazards. |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[3] |
Immediate Safety and Handling Protocols
Given the limited specific hazard information for this compound, it is crucial to adhere to standard laboratory safety protocols for handling potent research compounds. Always operate under the principle of "as low as reasonably achievable" (ALARA) for exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves properly.
-
Body Protection: A lab coat or chemical-resistant apron is mandatory.
Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum up the solid material.
-
Collect the spilled material and any contaminated cleaning materials into a suitable, labeled container for disposal as chemical waste.
-
Ensure adequate ventilation of the area after cleanup.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, as with most research chemicals, should be managed through your institution's Environmental Health and Safety (EHS) department and its designated hazardous waste program. The following steps provide a general workflow for this process.
-
Waste Identification and Segregation:
-
This compound is a chlorinated organic compound. It should be segregated from non-halogenated organic waste streams.
-
Collect waste this compound (e.g., expired material, contaminated consumables) in a dedicated, properly labeled waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or its structural name.
-
Include the approximate quantity of the waste.
-
Indicate the date when the waste was first added to the container (accumulation start date).
-
-
Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to prevent the spread of material in case of a leak.
-
-
Arrange for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not dispose of this compound in the regular trash or down the drain. This is a violation of environmental regulations and poses a safety risk.
-
-
Empty Container Disposal:
-
An "empty" container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
By adhering to these guidelines and consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your research endeavors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
